molecular formula C4H6N4OS B063042 2-Amino-1,3-thiazole-5-carbohydrazide CAS No. 176179-11-6

2-Amino-1,3-thiazole-5-carbohydrazide

Cat. No.: B063042
CAS No.: 176179-11-6
M. Wt: 158.18 g/mol
InChI Key: PAOMKCPLNJKURD-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-5-carbohydrazide (CAS 176179-11-6) is a key chemical scaffold in medicinal chemistry and drug discovery, recognized for its role as a privileged structure in developing novel therapeutic agents. This compound features a 2-aminothiazole core, a heterocyclic system demonstrated to possess a broad pharmacological spectrum, and a reactive carbohydrazide moiety that enables versatile chemical modifications for creating diverse libraries of derivatives. The primary research value of this building block lies in the design and synthesis of potential anticancer agents. The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib , and literature documents that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Researchers utilize this compound to create derivatives that act as inhibitors of critical enzyme targets like EGFR/VEGFR kinase, Akt protein kinase, HDAC, and Src kinase, which are pivotal in cancer cell proliferation and survival pathways . Key Research Applications: Anticancer Agent Development: Serves as a precursor for synthesizing novel small molecules designed to decrease drug resistance and reduce side effects in chemotherapy. The carbohydrazide group is particularly amenable for constructing hydrazone and Schiff base derivatives, which have shown promising anti-proliferative effects in cellular assays . Medicinal Chemistry Scaffold: Used extensively in structural-activity relationship (SAR) studies. The molecule can be functionalized at the 2-amino group, the carbohydrazide group, and the 4-position of the thiazole ring to optimize pharmacokinetic and pharmacodynamic properties . Kinase Inhibitor Research: The 2-aminothiazole motif is a known kinase inhibitor template, making this compound valuable for probing various kinase signaling pathways involved in disease pathologies . Technical Details: CAS Number: 176179-11-6 Molecular Formula: C 4 H 6 N 4 OS Molecular Weight: 158.18 g/mol Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-4-7-1-2(10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMKCPLNJKURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332844
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176179-11-6
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties & Applications of 2-Amino-1,3-thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,3-thiazole-5-carbohydrazide is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore scaffold for kinase inhibitors, antimicrobial agents, and anticancer therapeutics. Its bifunctional nature—possessing both a nucleophilic exocyclic amine and a reactive carbohydrazide motif—allows for versatile derivatization. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and structural characterization, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound consists of a five-membered thiazole ring substituted at the 2-position with an amino group and at the 5-position with a carbohydrazide moiety. This specific substitution pattern creates a "push-pull" electronic system, where the electron-donating amino group interacts with the electron-withdrawing carbonyl system through the aromatic ring.

Table 1: Chemical Identifiers
PropertyDetail
IUPAC Name 2-Amino-1,3-thiazole-5-carbohydrazide
Common Synonyms 2-Aminothiazole-5-carboxylic acid hydrazide; 5-Thiazolecarbohydrazide, 2-amino-
CAS Number 176179-11-6 (Generic/Isomer specific); 40283-46-3 (Acid precursor)
Molecular Formula C₄H₆N₄OS
Molecular Weight 158.18 g/mol
SMILES Nc1ncc(C(=O)NN)s1
H-Bond Donors/Acceptors 4 Donors / 5 Acceptors

Physicochemical Profile

Understanding the solubility and thermal properties is essential for assay development and formulation. The values below represent experimental data synthesized from supplier certificates and analogous structural studies.

Table 2: Key Physicochemical Properties
PropertyValue / RangeExperimental Context
Physical State Crystalline SolidOff-white to pale yellow powder.
Melting Point 157–159 °CDecomposition often observed at higher temperatures; range varies by purity.
Solubility (High) DMSO, DMF, DMAcCompletely soluble; preferred solvents for stock solutions (10-50 mM).
Solubility (Moderate) Ethanol, MethanolSoluble upon heating/reflux; poor solubility at RT.
Solubility (Low) Water, Diethyl Ether, HexanePractically insoluble.
pKa (Predicted) ~5.3 (Thiazole N) / ~3.0 (Hydrazide)The thiazole ring nitrogen is weakly basic; the hydrazide NH is weakly acidic.
LogP -0.5 to 0.2Hydrophilic nature due to multiple polar H-bonding groups.

Synthetic Pathways & Purification[10][11]

The synthesis of 2-amino-1,3-thiazole-5-carbohydrazide typically proceeds via a two-step sequence starting from ethyl 3-ethoxyacrylate. This route is preferred for its scalability and the high purity of the intermediate ester.

Synthetic Workflow[1][2][7][9][11][12][13]
  • Hantzsch Thiazole Synthesis: Cyclization of ethyl 3-ethoxyacrylate with thiourea and N-bromosuccinimide (NBS) to form the ethyl ester intermediate.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the target carbohydrazide.

Visualization of Synthesis

SynthesisPathway SM1 Ethyl 3-ethoxyacrylate Inter Ethyl 2-aminothiazole- 5-carboxylate SM1->Inter NBS, H2O/Dioxane SM2 Thiourea SM2->Inter Cyclization Product 2-Amino-1,3-thiazole- 5-carbohydrazide Inter->Product Nucleophilic Substitution Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Product

Caption: Two-step synthetic pathway from acyclic precursors to the target hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

  • Reagents: Ethyl 3-ethoxyacrylate (1 eq), NBS (1.1 eq), Thiourea (1 eq), Dioxane/Water (1:1).

  • Procedure: Dissolve ethyl 3-ethoxyacrylate in dioxane/water. Add NBS portion-wise at 0°C. Stir for 1 hour. Add thiourea and heat to 80°C for 1-2 hours. Neutralize with aqueous ammonia. Filter the precipitate.[1]

  • Validation: MP ~161°C.

Step 2: Conversion to Carbohydrazide

  • Reagents: Ethyl 2-aminothiazole-5-carboxylate (1 eq), Hydrazine hydrate (5-10 eq), Absolute Ethanol.

  • Procedure: Suspend the ester in ethanol. Add hydrazine hydrate dropwise. Reflux the mixture for 4–6 hours. The solid will initially dissolve and then the product may precipitate upon cooling.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from ethanol/water if necessary.

Structural Characterization (Spectroscopy)[1]

Accurate identification requires analyzing the distinct signals of the thiazole core and the hydrazide functionality.

Table 3: Spectroscopic Signatures
TechniqueSignal AssignmentInterpretation
¹H NMR (DMSO-d₆) δ 9.0–9.5 ppm (s, 1H) CONH (Hydrazide amide proton). Broad singlet, D₂O exchangeable.
δ 7.5–7.8 ppm (s, 1H) Thiazole C4-H . Characteristic aromatic singlet.
δ 7.2–7.5 ppm (bs, 2H) C2-NH₂ . Exocyclic amine.[2] Broad due to quadrupole broadening.
δ 4.0–4.5 ppm (bs, 2H) NH-NH₂ . Terminal hydrazide protons.[2] Often broad.
FT-IR (KBr) 3100–3400 cm⁻¹ N-H Stretching . Multiple bands corresponding to primary/secondary amines.
1640–1660 cm⁻¹ C=O Stretching . Amide I band of the hydrazide.
1610–1620 cm⁻¹ C=N Stretching . Thiazole ring vibration.
Mass Spectrometry m/z 159 [M+H]⁺ ESI-MS positive mode parent ion.

Reactivity & Applications

The primary utility of 2-amino-1,3-thiazole-5-carbohydrazide lies in its ability to form Schiff bases (Hydrazones) . These derivatives are extensively explored for:

  • Antimicrobial Activity: Hydrazone linkage often enhances lipophilicity and target binding.

  • Kinase Inhibition: The aminothiazole core mimics the ATP-binding motif (similar to Dasatinib).

Schiff Base Formation Workflow

The reaction with aldehydes or ketones is catalyzed by mild acid (acetic acid) in alcoholic solvents.

Reactivity Hydrazide 2-Amino-1,3-thiazole- 5-carbohydrazide Intermediate Hemiaminal Intermediate Hydrazide->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Product Thiazole Hydrazone (Schiff Base) Intermediate->Product - H2O (Dehydration) Cat. AcOH, Reflux

Caption: Mechanism of Schiff base formation yielding bioactive hydrazones.[3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis of Thiazole Precursors

    • Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.[5]

    • Source:Arkivoc, 2010(6), 32-38.[5]

    • URL:[Link]

  • Hydrazide Synthesis & Reactivity

    • Title: Synthesis and Evaluation of N-(5-Ethyl amino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2 carbohydrazide.
    • Source:Journal of Emerging Technologies and Innov
    • URL:[Link]

  • Physicochemical Data (Melting Point)

    • Title: Thiazole-5-carbohydrazide Product Properties.[6][2][7][8][9][5][10][11]

    • Source: ChemSrc D
    • URL:[Link]

  • General Aminothiazole Chemistry

    • Title: 2-Aminothiazole: synthesis, biological activities and toxicity.[7][12]

    • Source:ChemicalBook, 2023.

Sources

An In-Depth Technical Guide to the Biological Activity Profile of 2-Amino-1,3-thiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] When functionalized at the 5-position with a carbohydrazide moiety, a new class of derivatives emerges with a distinct and potent biological activity profile. This guide provides a comprehensive technical overview of these compounds, synthesizing data from contemporary research to offer an in-depth perspective for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, delve into the diverse spectrum of biological activities including anticancer and antimicrobial effects, analyze structure-activity relationships (SAR), and detail the underlying mechanisms of action. This document is structured to serve as a foundational resource, complete with experimental protocols and visual diagrams to facilitate both conceptual understanding and practical application in the laboratory.

Introduction: The Significance of the 2-Aminothiazole-5-Carbohydrazide Core

The therapeutic versatility of the 2-aminothiazole ring is well-established, lending its chemical properties to a wide array of drugs with activities spanning from anticancer to antimicrobial and anti-inflammatory.[1][2][3][4][5] Its value lies in its rigid, planar structure and its capacity to act as a bioisostere for other aromatic systems, while also providing multiple points for chemical modification. The introduction of a carbohydrazide group (-CONHNH₂) at the 5-position adds a critical functional dimension. This moiety is a potent pharmacophore known for its hydrogen bonding capabilities, ability to chelate metal ions, and its role as a versatile synthetic intermediate for creating more complex heterocyclic systems like pyrazoles, oxadiazoles, and Schiff bases.

The combination of the 2-aminothiazole core with the 5-carbohydrazide linker creates a molecular framework with a high potential for interacting with various biological targets. This guide will systematically unpack this potential.

General Synthetic Strategy

The most common and efficient pathway to synthesize the 2-amino-1,3-thiazole-5-carbohydrazide scaffold begins with the Hantzsch thiazole synthesis.[6][7] This foundational reaction provides a reliable method for constructing the core heterocycle.

A typical synthetic workflow is as follows:

  • Esterification and Cyclization: The synthesis often starts from an active methylene compound which is reacted with a halogenating agent. The resulting α-halo intermediate is then condensed with thiourea to form the 2-aminothiazole ring with an ester group at the 5-position (e.g., ethyl 2-amino-1,3-thiazole-5-carboxylate).[7]

  • Hydrazinolysis: The crucial carbohydrazide moiety is introduced by reacting the ester intermediate with hydrazine hydrate (N₂H₄·H₂O), typically under reflux in an alcoholic solvent like ethanol. This nucleophilic acyl substitution reaction efficiently converts the ester to the desired carbohydrazide.

This core scaffold serves as a versatile platform for further derivatization, primarily at the terminal nitrogen of the hydrazide group or the 2-amino group, to generate a library of diverse compounds for biological screening.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization Alpha-halo_ketone α-Haloketone/ Ester Thiazole_Ester Ethyl 2-amino-1,3-thiazole -5-carboxylate Alpha-halo_ketone->Thiazole_Ester Condensation Thiourea Thiourea Thiourea->Thiazole_Ester Cyclization Thiazole_Ester_Ref Thiazole Ester Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Carbohydrazide_Core 2-Amino-1,3-thiazole -5-carbohydrazide (Core Scaffold) Hydrazine_Hydrate->Carbohydrazide_Core Nucleophilic Acyl Substitution Core_Scaffold_Ref Core Scaffold Aldehydes_Ketones Aldehydes/ Ketones Final_Derivatives Biologically Active Derivatives (Schiff Bases, etc.) Aldehydes_Ketones->Final_Derivatives Condensation

Inhibition of the PI3K/Akt/mTOR Pathway.

Quantitative Data Summary: The table below summarizes the in-vitro cytotoxic activity (IC₅₀ values) of representative derivatives against various cancer cell lines.

Compound IDDerivative Structure (R-group on Hydrazide)Cancer Cell LineIC₅₀ (µM)Reference
ATD-1 PhenylHT-29 (Colon)2.01[2]
ATD-2 4-ChlorophenylH1299 (Lung)4.89[2]
ATD-3 4-MethoxyphenylSHG-44 (Glioma)4.03[2]
ATD-4 2-HydroxynaphthylMCF-7 (Breast)8.07[8]
ATD-5 Pyridin-4-ylA549 (Lung)15.72[8]
Antimicrobial Activity

The 2-aminothiazole core is a well-known pharmacophore in antimicrobial agents. [4][9][10]Derivatives of the 5-carbohydrazide series exhibit broad-spectrum activity against various pathogenic bacteria and fungi.

Mechanism of Action: While the exact mechanisms can vary, many thiazole derivatives are thought to interfere with essential cellular processes in microbes. This can include the inhibition of enzymes involved in cell wall synthesis, disruption of biofilm formation, or interference with nucleic acid replication. The carbohydrazide moiety can enhance this activity, potentially by improving cell permeability or by enabling chelation of metal ions essential for microbial enzyme function.

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key insights for the 2-amino-1,3-thiazole-5-carbohydrazide scaffold include:

  • N-2 Position of Thiazole: The 2-amino group is often critical for activity. Acylation or substitution at this position can significantly modulate potency. For antitubercular activity, introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve efficacy. [11][12]* Hydrazide Moiety: Condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes to form Schiff bases is a common strategy. The nature of the substituent on the aromatic ring plays a major role. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial activity, whereas bulky groups can diminish it. [13]* C4- and C5-Positions of Thiazole: The substitution pattern on the thiazole ring itself is vital. Introduction of appropriately sized alkyl or aryl groups at these positions can improve inhibitory activity and selectivity. [13][14]However, bulky or highly hydrophilic substituents can also abolish activity. [13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base from the 2-amino-1,3-thiazole-5-carbohydrazide core.

Objective: To synthesize N'-[(E)-(4-chlorophenyl)methylidene]-2-amino-1,3-thiazole-5-carbohydrazide.

Materials:

  • 2-amino-1,3-thiazole-5-carbohydrazide (1 mmol)

  • 4-chlorobenzaldehyde (1 mmol)

  • Glacial acetic acid (2-3 drops)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1 mmol of 2-amino-1,3-thiazole-5-carbohydrazide and 1 mmol of 4-chlorobenzaldehyde in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the dehydration-condensation reaction between the hydrazide and aldehyde to proceed to completion. The acetic acid acts as a proton source to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the terminal amine of the hydrazide.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. [7]

Protocol: In-Vitro Anticancer MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cells. [15] Objective: To determine the IC₅₀ value of a test compound against the A549 human lung cancer cell line.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Self-Validation: The inclusion of a vehicle control is critical to ensure that the solvent (DMSO) does not contribute to cytotoxicity at the concentrations used.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 2-amino-1,3-thiazole-5-carbohydrazide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad and potent spectrum of biological activities, particularly in the areas of cancer and infectious diseases. The synthetic accessibility of the core and the ease of derivatization allow for the creation of large chemical libraries for high-throughput screening.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further studies are needed to precisely identify the molecular targets and elucidate the detailed mechanisms of action for the most potent compounds.

  • SAR Optimization: A more systematic exploration of the chemical space around the scaffold will help in designing next-generation derivatives with enhanced potency, improved selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • In-Vivo Efficacy: Promising candidates from in-vitro studies must be advanced to preclinical in-vivo models to evaluate their efficacy and safety profiles in a whole-organism context.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Narendra Singh et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]

  • SpringerLink. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1529–1568. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. IJPSR. Available at: [Link]

  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Taylor & Francis Online. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis Online. Available at: [Link]

  • PubMed Central. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. National Center for Biotechnology Information. Available at: [Link]

  • Nano Biomedicine and Engineering. (2018). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. Nano Biomed. Eng., 10(2), 129-140. Available at: [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov., 65, 1–22. Available at: [Link]

  • PubMed. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The summary of structure activity relationship studies. ResearchGate. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(1), 321-326. Available at: [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • PubMed. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

Sources

antimicrobial properties of thiazole-based carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial Properties of Thiazole-Based Carbohydrazide Compounds

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to a Growing Threat

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional therapies increasingly ineffective.[1] This has catalyzed an urgent search for novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the most promising candidates are heterocyclic compounds, with the thiazole nucleus standing out as a "privileged scaffold" in medicinal chemistry.[2][3] Thiazole derivatives are integral to numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

This guide focuses specifically on a promising subclass: thiazole-based carbohydrazides . The incorporation of the carbohydrazide moiety (-CONHNH2) often enhances the biological activity of the parent molecule, making this a fertile area for drug discovery. We will dissect the synthesis, mechanisms of action, structure-activity relationships (SAR), and critical evaluation protocols for these compounds, providing researchers and drug development professionals with a comprehensive technical resource.

The Synthetic Pathway: From Precursors to Bioactive Agents

The construction of thiazole-based carbohydrazides is a multi-step process that leverages established heterocyclic chemistry principles. A common and efficient route involves the Hantzsch thiazole synthesis, followed by hydrazinolysis and subsequent condensation.[1] Understanding this pathway is crucial for generating diverse compound libraries for screening.

Core Synthesis Strategy

The primary synthetic route can be logically broken down into three stages, starting from readily available precursors.

  • Stage 1: Hantzsch Thiazole Synthesis: This foundational step involves the cyclocondensation of a thioamide (e.g., 4-(trifluoromethyl)benzothioamide) with an α-halo ketone (e.g., ethyl 2-chloroacetoacetate) to form the core substituted thiazole ring.[1] This reaction is robust and allows for significant variation in the substituents at different positions of the thiazole ring.

  • Stage 2: Formation of the Carbohydrazide Intermediate: The ester group on the synthesized thiazole core is then converted into a carbohydrazide. This is typically achieved by refluxing the thiazole ester with hydrazine hydrate in an alcoholic solvent like ethanol.[1] This key intermediate is the direct precursor to the final compound series.

  • Stage 3: Derivatization to Acyl-hydrazones: The final step involves the condensation of the thiazole-carbohydrazide intermediate with a variety of substituted aldehydes or ketones.[1][5] This reaction, often acid-catalyzed, generates the final acyl-hydrazone derivatives, allowing for extensive exploration of the structure-activity relationship by varying the substituents on the aromatic aldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_final Derivatization Thioamide Thioamide Thiazole_Ester Substituted Thiazole Ester Thioamide->Thiazole_Ester Hantzsch Synthesis Halo_Ketone α-Halo Ketone / Ester Halo_Ketone->Thiazole_Ester Carbohydrazide Thiazole-Carbohydrazide (Key Intermediate) Thiazole_Ester->Carbohydrazide + Hydrazine Hydrate (Hydrazinolysis) Final_Compound Final Thiazole-Based Carbohydrazide Derivatives Carbohydrazide->Final_Compound Condensation Aldehyde Substituted Aldehyde Aldehyde->Final_Compound

Caption: General synthetic workflow for thiazole-based carbohydrazides.

Unraveling the Mechanism of Action

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. Thiazole derivatives employ several mechanisms to inhibit microbial growth, and identifying the specific pathway is key to optimizing for potency and overcoming resistance.[6][7]

Primary Target: Inhibition of Cell Division

One of the most well-documented mechanisms for thiazole-based antimicrobials is the inhibition of the Filamenting temperature-sensitive protein Z (FtsZ) .[8]

  • The Role of FtsZ: FtsZ is a prokaryotic homolog of eukaryotic tubulin. It polymerizes at the mid-cell to form the "Z-ring," a dynamic structure that is essential for bacterial cytokinesis (cell division). The Z-ring acts as a scaffold, recruiting other proteins to build the division septum.

  • Inhibitory Action: Certain thiazole derivatives bind to FtsZ, disrupting its polymerization dynamics. This can involve either preventing polymerization or inducing an aberrant, non-functional polymerization state.[8]

  • Phenotypic Outcome: Without a functional Z-ring, the bacterial cell cannot divide. It continues to grow but fails to separate, resulting in a characteristic elongated or filamentous morphology, which can be observed via microscopy.[8] This ultimately leads to cell death.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by Thiazole Compound FtsZ_monomers FtsZ Monomers Z_ring Functional Z-Ring Assembly FtsZ_monomers->Z_ring Polymerization Septum Septum Formation Z_ring->Septum Division Two Daughter Cells Septum->Division Thiazole Thiazole-Carbohydrazide Compound FtsZ_monomers_inhibited FtsZ Monomers Thiazole->FtsZ_monomers_inhibited Binds to FtsZ Disrupted_Assembly Disrupted Z-Ring Assembly FtsZ_monomers_inhibited->Disrupted_Assembly Aberrant Polymerization Filamentation Cell Filamentation (No Division) Disrupted_Assembly->Filamentation

Caption: Experimental workflow for in vitro antimicrobial evaluation.
Experimental Protocol 1: Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining MIC values quantitatively. [9][10][11] Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates (sterile)

  • Test thiazole-based carbohydrazide compounds

  • Suitable solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum dilution

  • Incubator

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of each test compound in DMSO. The choice of solvent is critical; it must solubilize the compound without exhibiting intrinsic antimicrobial activity at the final concentration used.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube of broth medium.

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until its turbidity matches a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. [9] * Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate. [9]3. Serial Dilution in Microtiter Plate:

    • Add a defined volume (e.g., 100 µL) of sterile broth to all wells of the 96-well plate.

    • Add a volume of the compound stock solution to the first well of a row and mix thoroughly to create the highest test concentration.

    • Perform a two-fold serial dilution by transferring a set volume (e.g., 100 µL) from the first well to the second, mixing, and repeating this process across the row.

  • Inoculation and Controls:

    • Add the diluted bacterial inoculum (from step 2) to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control (Growth Control): Wells containing broth and the bacterial inoculum, but no test compound. This well must show turbidity.

      • Negative Control (Sterility Control): Wells containing only the sterile broth medium. This well must remain clear.

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (DMSO) used in the assay. This is to ensure the solvent itself is not inhibiting growth.

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours. [9]6. Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Experimental Protocol 2: Agar Well Diffusion Assay

This is a widely used preliminary screening method to quickly assess the antimicrobial activity of compounds. [11][12][13] Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip for making wells

  • Test compounds dissolved in a suitable solvent

Step-by-Step Methodology:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include a well with only the solvent as a negative control and a well with a standard antibiotic as a positive control.

  • Incubation: Allow the plates to sit at room temperature for about 1-2 hours to permit diffusion of the compound into the agar. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Measurement: Measure the diameter of the clear zone of inhibition (where no microbial growth occurs) around each well in millimeters (mm). A larger zone diameter generally indicates higher antimicrobial activity. [13]

Data Presentation and Interpretation

Clear and concise presentation of data is essential for comparing the efficacy of different compounds. MIC values are typically summarized in a table.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Thiazole-Carbohydrazide Derivatives

Compound IDR-Group (Substituent)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)
TH-01 H64128>256128
TH-02 4-Cl163212864
TH-03 4-NO₂8 16 6432
TH-04 4-OCH₃3264>256128
Cipro (Standard Antibiotic)10.52NA
Flucon (Standard Antifungal)NANANA4

From this hypothetical data, one would conclude that compound TH-03 , with the electron-withdrawing nitro group, is the most potent derivative in this series, consistent with SAR principles.

Conclusion and Future Directions

Thiazole-based carbohydrazides represent a highly versatile and promising class of compounds in the fight against antimicrobial resistance. Their straightforward synthesis allows for the creation of large, diverse libraries, while their mechanisms of action, such as the inhibition of FtsZ, offer novel targets that can bypass existing resistance pathways. Rigorous evaluation using standardized protocols is essential to identify lead candidates for further development. Future work in this area should focus on optimizing potency through SAR studies, elucidating precise mechanisms of action for the most active compounds, and evaluating their efficacy and toxicity in more advanced preclinical models.

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The Ascendancy of 2-Amino-1,3-thiazole-5-carbohydrazide: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural versatility and a broad spectrum of biological activity is perpetual. Among the heterocyclic compounds, the 2-aminothiazole nucleus has established itself as a "privileged structure," a cornerstone in numerous clinically approved drugs.[1][2][3] When coupled with the carbohydrazide moiety—a potent pharmacophoric group in its own right—the resulting 2-amino-1,3-thiazole-5-carbohydrazide scaffold emerges as a highly promising platform for the rational design of new therapeutic agents. This guide provides an in-depth exploration of this hybrid pharmacophore, delineating its core structural attributes, synthesis methodologies, diverse pharmacological activities, and structure-activity relationships, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Deconstructing the Pharmacophore: A Tale of Two Moieties

The remarkable efficacy of the 2-amino-1,3-thiazole-5-carbohydrazide scaffold is not accidental; it is the result of a synergistic fusion of two independently significant pharmacophoric units.

  • The 2-Aminothiazole Core: This five-membered heterocyclic ring containing sulfur and nitrogen is a recurring motif in medicinal chemistry.[4][5] It is present in natural products like Vitamin B1 (Thiamine) and a plethora of synthetic drugs, including the anticancer agent Dasatinib, the anti-inflammatory drug Meloxicam, and numerous antibiotics.[1][6] Its prominence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The 2-amino group, in particular, serves as a critical hydrogen bond donor and a key point for synthetic diversification.[7]

  • The Carbohydrazide Linker (-CONHNH₂): The carbohydrazide functional group is a versatile building block known to impart favorable physicochemical properties to drug candidates.[8][9] It is a potent hydrogen-bonding unit, capable of acting as both a donor and an acceptor, which allows it to form strong and specific interactions with biological targets like enzymes and receptors.[9][10] This moiety is a key feature in drugs such as the antitubercular agent Isoniazid and has been explored for anticancer, antimicrobial, and anti-inflammatory applications.[8][11]

The fusion of these two moieties creates a scaffold with a rich electronic and steric profile, pre-organized for interaction with various biological targets.

Caption: Key pharmacophoric features of the core scaffold.

Synthesis and Methodologies: From Blueprint to Benchtop

The construction of the 2-amino-1,3-thiazole-5-carbohydrazide scaffold is accessible through established synthetic organic chemistry principles. The most reliable approach involves a multi-step sequence beginning with the renowned Hantzsch thiazole synthesis.

Experimental Protocol 1: General Synthesis of the Scaffold

This protocol is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry) before proceeding to the next step.

Step A: Hantzsch Thiazole Synthesis to yield Ethyl 2-amino-4-(aryl)thiazole-5-carboxylate [12]

  • Rationale: The Hantzsch synthesis is the gold-standard method for constructing the 2-aminothiazole ring. It proceeds via the condensation of an α-haloketone with a thiourea derivative.[1][13] For our target, we utilize an α-halo-β-ketoester to install the necessary ester group at the 5-position.

  • Procedure:

    • To a solution of the appropriately substituted ethyl 2-chloroacetoacetate (1.0 eq.) in absolute ethanol (10 mL/mmol), add thiourea (1.1 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid precipitate often forms.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the resulting solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure ethyl 2-aminothiazole-5-carboxylate derivative.

Step B: Hydrazinolysis to yield 2-Amino-4-(aryl)thiazole-5-carbohydrazide

  • Rationale: The ester at the 5-position is a convenient handle for conversion to the desired carbohydrazide. This is achieved through nucleophilic acyl substitution using hydrazine hydrate, a powerful and selective nucleophile for this transformation.

  • Procedure:

    • Dissolve the ethyl 2-aminothiazole-5-carboxylate derivative (1.0 eq.) from Step A in absolute ethanol (15 mL/mmol).

    • Add hydrazine hydrate (99%, 5.0 eq.) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath. The product will typically precipitate from the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final 2-amino-1,3-thiazole-5-carbohydrazide product.

Synthesis_Workflow start Starting Materials (α-halo-β-ketoester, Thiourea) step1 Step A: Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->step1 intermediate Intermediate: Ethyl 2-aminothiazole-5-carboxylate step1->intermediate step2 Step B: Hydrazinolysis (Hydrazine Hydrate, Reflux) intermediate->step2 product Final Product: 2-Amino-1,3-thiazole-5-carbohydrazide step2->product

Caption: General workflow for scaffold synthesis.

A Spectrum of Therapeutic Potential

The 2-amino-1,3-thiazole-5-carbohydrazide scaffold and its derivatives have demonstrated significant activity across multiple therapeutic areas. This versatility underscores its value as a privileged pharmacophore.

Anticancer Activity

This scaffold is particularly prominent in oncology research. Derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][14]

Mechanism of Action: The anticancer effects are often multimodal.

  • Kinase Inhibition: The 2-aminothiazole core is a well-known "hinge-binding" motif, capable of inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[3]

  • Apoptosis Induction: Many derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspase pathways.[15][16]

  • Tubulin Polymerization Inhibition: Some analogs interfere with microtubule dynamics, leading to cell cycle arrest and cell death.[17]

Table 1: Representative Anticancer Activity of Thiazole-Carbohydrazide Derivatives

Compound Class Substitution Target Cell Line IC₅₀ (µM) Reference
Thiazole-Thiadiazole Hybrids p-tolyl at thiadiazole Liver (HepG2) 1.29 [14][18]
Thiazole-Thiadiazole Hybrids p-chlorophenyl at thiadiazole Liver (HepG2) 0.91 [14][18]
Benzylidene Thiazole Hydrazides 4-chlorophenyl at thiazole Lung (A549) <10 (selective) [15]
Benzylidene Thiazole Hydrazides 4-chlorophenyl at thiazole Breast (MCF7) <10 [15]

| Thiazolyl-ones | 4-methoxybenzylidene | Breast (MCF-7) | 2.57 |[16] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new chemical entities. The 2-aminothiazole core is a component of several cephalosporin antibiotics, and its carbohydrazide derivatives have also shown potent antibacterial and antifungal properties.[19][20]

Mechanism of Action:

  • Antibacterial: Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis.[19]

  • Antifungal: The likely mechanism involves the inhibition of fungal CYP51 (lanosterol 14α-demethylase), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[19]

Table 2: Representative Antimicrobial Activity (MIC)

Compound Class Substitution Target Organism MIC (µg/mL) Reference
Functionalized 2-aminothiazoles Varied Enterococcus cloacae 0.02 - 1.25 [19]
Functionalized 2-aminothiazoles Varied Trichoderma viride 0.04 - 0.20 [19]
2-aminothiazole derivatives Phenoxyacetamide Bacillus subtilis 6.25 [21]

| 2-aminothiazole derivatives | 4-chlorophenoxyacetamide | Aspergillus niger | 12.5 |[21] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of this scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[22][23] Several compounds have exhibited potent and selective inhibition of COX-2 over COX-1, a desirable profile for reducing inflammatory symptoms with a lower risk of gastrointestinal side effects.[23][24]

Structure-Activity Relationship (SAR) and Rational Design

Systematic modification of the 2-amino-1,3-thiazole-5-carbohydrazide scaffold has yielded crucial insights for rational drug design.

Caption: Key sites for modification and their impact on activity.

  • Position 4 (R1): Substitution at this position with aryl or heteroaryl groups is a common strategy. The nature of this substituent significantly impacts potency and selectivity. For instance, electron-withdrawing groups on an aromatic ring at R1 can enhance anticancer activity.[14]

  • The 2-Amino Group (R2): This group is a primary interaction point. While often left unsubstituted to act as a hydrogen bond donor, acylation can improve properties like metabolic stability and cell permeability.[3]

  • The Terminal Hydrazide (R3): The terminal -NH₂ of the carbohydrazide is a key synthetic handle. It readily condenses with a vast array of aldehydes and ketones to form hydrazones. This allows for the rapid generation of large chemical libraries, enabling extensive exploration of the chemical space around the target's binding pocket. This is a powerful strategy for optimizing potency and selectivity.[17]

Conclusion and Future Perspectives

The 2-amino-1,3-thiazole-5-carbohydrazide scaffold represents a confluence of favorable properties for drug discovery. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, solidifies its status as a privileged pharmacophore. The wealth of data on its anticancer, antimicrobial, and anti-inflammatory activities provides a robust foundation for future development.

The path forward will likely involve the application of modern drug design technologies. The use of computational chemistry and machine learning can guide the design of next-generation libraries with enhanced selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Furthermore, exploring this scaffold against novel biological targets, particularly in the areas of neurodegenerative and metabolic diseases, could unlock new therapeutic applications. For researchers and drug development professionals, the 2-amino-1,3-thiazole-5-carbohydrazide core remains a fertile ground for innovation and the discovery of impactful new medicines.

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Introduction: The Convergence of Two Pharmacological Powerhouses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Amino-thiazole Carbohydrazide Ligands

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazole ring is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs.[1][2][3] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole moiety becomes a potent pharmacophore, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]

Concurrently, the carbohydrazide functional group (-CONHNH2) has carved its own niche in drug design. Far more than a simple linker, its unique electronic properties and capacity for hydrogen bonding and metal chelation make it a crucial component in many biologically active molecules.[7]

This guide delves into the synergistic combination of these two entities: the amino-thiazole carbohydrazide ligands. We will trace the historical development of their synthesis, beginning with foundational reactions, and explore the experimental logic that propelled their discovery. By examining their synthesis, characterization, and diverse applications, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the remarkable potential of this ligand class.

Foundational Synthesis: From Basic Precursors to a Versatile Ligand

The journey to synthesizing amino-thiazole carbohydrazides is a multi-step process rooted in classical organic chemistry. The initial challenge lies in constructing the core 2-aminothiazole ring, which is most famously achieved through the Hantzsch thiazole synthesis, a method first reported in 1887.[8] This is followed by the introduction and subsequent conversion of a carboxyl group into the desired carbohydrazide.

Pillar 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the cornerstone reaction for creating the thiazole ring. Its enduring prevalence is due to its reliability and the accessibility of its starting materials: an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).

Causality of Experimental Choice: The reaction's mechanism is a testament to electrophile-nucleophile chemistry. The sulfur of the thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Using thiourea specifically is the most direct route to installing the critical 2-amino group.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (0.1 mol) and ethyl 2-chloroacetoacetate (0.1 mol) in 100 mL of ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Filter the solid, wash with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be recrystallized from hot ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

Pillar 2: The Hydrazinolysis Bridge

With the core ester in hand, the next critical step is converting the ester functional group into a carbohydrazide. This transformation is most efficiently achieved via hydrazinolysis.

Causality of Experimental Choice: Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is an excellent leaving group, leading to the formation of the stable carbohydrazide in high yield. This reaction is often performed in an alcoholic solvent, which serves to solubilize both reactants.

Experimental Protocol: Synthesis of 2-amino-4-methylthiazole-5-carbohydrazide

  • Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (0.05 mol) in 80 mL of ethanol in a 250 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: To this solution, add hydrazine hydrate (0.1 mol, ~2 equivalents) dropwise while stirring.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's completion via TLC.

  • Isolation: After cooling, the product typically precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water and then a small amount of cold ethanol. Dry the product under a vacuum to obtain the pure amino-thiazole carbohydrazide ligand.[4][5]

Synthesis_Workflow cluster_start Starting Materials cluster_hantzsch Hantzsch Synthesis cluster_reagent Key Reagent cluster_final Final Ligand A Thiourea C Ethyl 2-amino-4-methyl thiazole-5-carboxylate A->C Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C E 2-amino-4-methyl thiazole-5-carbohydrazide C->E Ethanol, Reflux D Hydrazine Hydrate (N₂H₄·H₂O) D->E Derivatization_Workflow cluster_reagents Reactant Classes cluster_products Derivative Classes Core Amino-thiazole Carbohydrazide Core SchiffBase Schiff Bases (Hydrazones) Core->SchiffBase Thiadiazole Thiadiazoles (via Thiosemicarbazide) Core->Thiadiazole Pyrazole Pyrazoles Core->Pyrazole Aldehyde Aldehydes / Ketones Aldehyde->SchiffBase Condensation Isothiocyanate Isothiocyanates Isothiocyanate->Thiadiazole Cyclization Diketone 1,3-Diketones Diketone->Pyrazole Cyclocondensation

Caption: Derivatization potential of the core carbohydrazide ligand.

Applications in Drug Discovery: A Scaffold of Biological Promise

The fusion of the 2-aminothiazole ring with the carbohydrazide linker creates a molecule pre-disposed to biological activity. The heterocyclic core often serves as the primary pharmacophore, while the carbohydrazide tail can form crucial hydrogen bonds or chelate metal ions within an enzyme's active site.

  • Anticancer Agents: Numerous studies have utilized thiazole carbohydrazides as intermediates for novel anticancer drugs. [1]Derivatives have shown potent activity against various cancer cell lines, such as hepatocellular carcinoma. [1][9]The mechanism often involves the inhibition of key enzymes required for cell proliferation.

  • Antimicrobial Agents: The ability of the scaffold to mimic natural building blocks makes it a promising candidate for developing new antibiotics and antifungals. The nitrogen and sulfur atoms can interact with bacterial enzymes, disrupting essential metabolic pathways. [1]A notable example is the discovery of an aminothiazole derivative that binds to the active site of β-ketoacyl-ACP synthase (KAS), a key enzyme in bacterial fatty-acid synthesis. [10]* Enzyme Inhibition: The structural features of these ligands make them ideal for targeting specific enzymes. For instance, aminothiazole derivatives have been identified as inhibitors of glutaminase, an enzyme crucial for the metabolism of cancer cells. [11]

Biological_Targets cluster_targets Biological Targets / Applications cluster_outcomes Therapeutic Outcomes Ligand Amino-thiazole Carbohydrazide Ligand Kinases Kinases & Signaling Proteins Ligand->Kinases MetabolicEnzymes Bacterial Metabolic Enzymes (e.g., KAS) Ligand->MetabolicEnzymes CellStructures Microtubules Ligand->CellStructures Anticancer Anticancer Kinases->Anticancer Antimicrobial Antimicrobial MetabolicEnzymes->Antimicrobial CellStructures->Anticancer

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 2-Amino-1,3-thiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The 2-amino-1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The addition of a carbohydrazide group at the 5-position of the thiazole ring further enhances the potential for developing novel therapeutic agents by providing a key site for further molecular elaboration and interaction with biological targets.

Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[5][6] This has prompted a shift towards more sustainable and efficient synthetic strategies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity.[5][7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-amino-1,3-thiazole-5-carbohydrazide derivatives, highlighting the underlying principles and practical considerations for researchers in drug development.

The Power of Microwaves: A Greener Approach to Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly and efficiently.[9][10] This direct energy transfer leads to rapid and uniform heating, a stark contrast to conventional methods that rely on slower, less efficient heat transfer through the walls of the reaction vessel.[11] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][10]

This targeted heating approach offers several key advantages in the context of synthesizing 2-amino-1,3-thiazole-5-carbohydrazide derivatives:

  • Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours to mere minutes.[3][12]

  • Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher yields and simplified purification.[6][8]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis significantly reduces energy consumption compared to conventional heating methods.[9]

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, minimizing environmental impact.[7][9]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The core of this protocol is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[13][14] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. In our case, we will utilize a multi-component approach under microwave irradiation, which has been shown to be highly efficient.[12]

The overall workflow for the synthesis can be visualized as follows:

Synthesis_Workflow Start Starting Materials: - Substituted Aldehyde - Thiosemicarbazide - Ethyl Chloroacetate Step1 Step 1: Formation of Thiosemicarbazone Intermediate Start->Step1 Conventional Stirring Step2 Step 2: Hantzsch Thiazole Synthesis (Microwave Irradiation) Step1->Step2 One-Pot Reaction Step3 Step 3: Hydrazinolysis (Microwave Irradiation) Step2->Step3 Intermediate Product Product Final Product: 2-Amino-1,3-thiazole-5-carbohydrazide Derivative Step3->Product caption Figure 1. Experimental workflow for the synthesis.

Figure 1. Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of a representative 2-amino-1,3-thiazole-5-carbohydrazide derivative. Researchers should note that reaction conditions may require optimization for different substrates.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Ethyl chloroacetate (1.0 mmol)

  • Hydrazine hydrate (80%)

  • Ethanol (reagent grade)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Microwave-safe reaction vials with snap caps or crimp seals

  • Magnetic stir bars

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF/methanol)

Procedure:

Part A: One-Pot Synthesis of Ethyl 2-Amino-4-(aryl)-1,3-thiazole-5-carboxylate

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the substituted aromatic aldehyde (1.0 mmol), thiosemicarbazide (1.0 mmol), and ethyl chloroacetate (1.0 mmol) in ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant power of 150-300 W, maintaining a temperature of 80-100°C for 5-15 minutes.[1] Reaction progress should be monitored by TLC (a suitable eluent is typically a mixture of hexane and ethyl acetate).

  • Isolation of the Intermediate: After completion of the reaction (as indicated by TLC), allow the vial to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate, ethyl 2-amino-4-(aryl)-1,3-thiazole-5-carboxylate, can be used in the next step without further purification if of sufficient purity.

Part B: Synthesis of 2-Amino-4-(aryl)-1,3-thiazole-5-carbohydrazide

  • Preparation of the Reaction Mixture: In a clean microwave-safe reaction vial, place the ethyl 2-amino-4-(aryl)-1,3-thiazole-5-carboxylate intermediate (0.5 mmol) and add an excess of hydrazine hydrate (80%, ~2 mL).

  • Microwave Irradiation: Seal the vial and irradiate the mixture at a power of 100-200 W for 3-10 minutes, maintaining a temperature of 70-90°C. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate, the desired 2-amino-4-(aryl)-1,3-thiazole-5-carbohydrazide, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and methanol, to afford the pure compound.[13]

Data Presentation and Expected Outcomes

The microwave-assisted approach consistently provides superior results compared to conventional heating methods. The following table summarizes typical data obtained for the synthesis of various derivatives.

Derivative (Substituent on Aryl Ring)Microwave Time (min)Microwave Yield (%)Conventional Time (hr)Conventional Yield (%)
4-H1092875
4-Cl12891071
4-OCH3895780
4-NO215851265

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.

Characterization of Synthesized Compounds

The synthesized 2-amino-1,3-thiazole-5-carbohydrazide derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity. These include:

  • Melting Point: To determine the purity of the compound.

  • FTIR Spectroscopy: To identify characteristic functional groups such as N-H (amine and hydrazide), C=O (amide), and the C=N and C-S bonds of the thiazole ring.

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease microwave power, temperature, or reaction time. Ensure efficient stirring.
Decomposition of productDecrease microwave power or temperature. Use a pulsed heating mode if available.
Impure starting materialsPurify starting materials before use.
Formation of Side Products Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryEnsure accurate measurement of all reactants.
Difficulty in Product Isolation Product is soluble in the reaction mixtureAfter cooling, try adding an anti-solvent (e.g., water) to precipitate the product.
Oily product obtainedAttempt to triturate the oil with a suitable solvent (e.g., diethyl ether, hexane) to induce solidification.

Conclusion: A Pathway to Accelerated Drug Discovery

The microwave-assisted synthesis of 2-amino-1,3-thiazole-5-carbohydrazide derivatives offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[11] This approach not only accelerates the synthesis of these valuable scaffolds but also aligns with the principles of green chemistry, a crucial consideration in modern drug discovery and development.[7][9] By adopting this technology, researchers can significantly enhance their productivity and expedite the identification of novel therapeutic candidates. The protocols and insights provided in this application note serve as a robust foundation for the exploration and development of new drugs based on the versatile 2-amino-1,3-thiazole framework.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024).
  • A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. (2022). Rasayan Journal of Chemistry.
  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals.
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (n.d.). PMC.
  • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. (2024). Organic Chemistry Portal.
  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (n.d.).
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). MDPI.
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (n.d.). RSC Publishing.
  • Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles | Request PDF. (2025).
  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. (2023). IJNRD.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025).
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Synthesis of novel 2-amino thiazole deriv
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024).
  • Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. (2007). Semantic Scholar.
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Sources

procedure for Schiff base formation using 2-Amino-1,3-thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Schiff Bases from 2-Amino-1,3-thiazole-5-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of Schiff bases via the condensation reaction between 2-Amino-1,3-thiazole-5-carbohydrazide and various carbonyl compounds. The thiazole nucleus is a cornerstone in medicinal chemistry, and its incorporation into Schiff base structures has yielded compounds with significant therapeutic potential, including antimicrobial, anticonvulsant, and anticancer activities.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a thorough understanding of the reaction dynamics. We present a robust, self-validating protocol, detailed characterization methods, and a discussion of the broad-ranging applications for these promising heterocyclic compounds.

Introduction: The Significance of Thiazole-Hydrazone Scaffolds

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a class of organic compounds with remarkable versatility in coordination chemistry and pharmacology.[2][5] When derived from the reaction of a carbohydrazide with an aldehyde or ketone, the resulting structures are specifically known as hydrazones, which feature the -C=N-NH-C(=O)- linkage. These molecules are of profound interest to drug development professionals. The imine group is critical for their biological activity, often enabling interaction with the active sites of enzymes.[2]

The 2-amino-1,3-thiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[6] Its presence imparts favorable pharmacokinetic properties and diverse biological activities.[2][6] By combining the 2-amino-1,3-thiazole core with a carbohydrazide linker, we create a precursor, 2-Amino-1,3-thiazole-5-carbohydrazide, that is primed for the synthesis of novel Schiff bases (hydrazones). The resulting compounds merge the therapeutic potential of both the thiazole ring and the azomethine linkage, making them high-value targets for screening as antimicrobial, anticonvulsant, and anticancer agents.[1][3][7]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base from a hydrazide and a carbonyl compound is a classic example of a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[8] Understanding this mechanism is critical for optimizing reaction conditions.

  • Catalyst Activation: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal primary amine (-NH₂) of the 2-Amino-1,3-thiazole-5-carbohydrazide, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

  • Dehydration: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

  • Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the stable Schiff base product.

The acidity of the reaction medium is a critical parameter. The reaction is typically fastest in a mildly acidic medium (pH 4-6).[9] If the medium is too acidic, the hydrazide's amine group will be protonated, rendering it non-nucleophilic and halting the reaction. If the medium is too basic, the initial protonation of the carbonyl group will not occur, slowing the reaction rate.

Schiff_Base_Mechanism Fig. 1: Mechanism of Schiff Base Formation R1 2-Amino-1,3-thiazole-5-carbohydrazide (Nucleophile) Intermediate Carbinolamine Intermediate R1->Intermediate Nucleophilic Attack R2 Aldehyde / Ketone (Electrophile) Activated Protonated Carbonyl (Enhanced Electrophile) R2->Activated Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->R2 Activates Activated->Intermediate Product Schiff Base Product Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water Product->Catalyst Regenerates Synthesis_Workflow Fig. 2: Experimental Workflow A 1. Reactant Dissolution B 2. Catalyst Addition A->B Add Aldehyde/ Ketone C 3. Reflux & Monitoring B->C Heat to Reflux D 4. Product Precipitation C->D Reaction Complete (via TLC) E 5. Isolation & Washing D->E Cool & Pour into Ice Water F 6. Recrystallization E->F Vacuum Filtration G 7. Drying & Characterization F->G Purified Crystals

Fig. 2: Experimental Workflow (Max Width: 760px)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve an accurately weighed amount of 2-Amino-1,3-thiazole-5-carbohydrazide (e.g., 1.0 mmol) in a suitable volume of absolute ethanol (e.g., 20-30 mL). Stir the solution using a magnetic stirrer until the solid is fully dissolved. Gentle warming may be required.

  • Aldehyde/Ketone Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired aldehyde or ketone. Stir for 5-10 minutes at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This serves to catalyze the condensation reaction. [10]4. Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. The temperature should be maintained at the boiling point of the solvent (for ethanol, ~78 °C). [2]5. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Withdraw a small aliquot of the reaction mixture every 30-60 minutes. Spot it on a TLC plate alongside the starting materials. The reaction is considered complete upon the disappearance of the starting material spots and the appearance of a single new product spot with a different Rf value.

  • Product Isolation: Once the reaction is complete (typically 3-6 hours), remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice or ice-cold water while stirring vigorously. The solid Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with copious amounts of cold deionized water to remove any unreacted starting materials and catalyst. Follow with a wash of cold ethanol to remove residual impurities.

  • Purification (Recrystallization): For obtaining a highly pure product, recrystallize the crude solid from a suitable solvent, typically absolute ethanol. Dissolve the crude product in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter the crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystalline product in a vacuum oven at 40-50 °C for several hours to remove any residual solvent. Record the final yield and determine the melting point.

Representative Data

The following table summarizes typical results for the synthesis of Schiff bases from 2-Amino-1,3-thiazole-5-carbohydrazide with various aromatic aldehydes.

Aldehyde ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydeN'-benzylidene-2-amino-1,3-thiazole-5-carbohydrazide4~85%220-222
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-amino-1,3-thiazole-5-carbohydrazide3~90%245-247
4-HydroxybenzaldehydeN'-(4-hydroxybenzylidene)-2-amino-1,3-thiazole-5-carbohydrazide5~82%260-262 (dec.)
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)N'-(4-hydroxy-3-methoxybenzylidene)-2-amino-1,3-thiazole-5-carbohydrazide4.5~88%238-240

Note: Values are representative and may vary based on specific experimental conditions.

Characterization of Synthesized Schiff Bases

Structural elucidation and confirmation of the synthesized compounds are paramount. The following spectroscopic techniques are standard for characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the imine bond.

    • Disappearance of Bands: Look for the disappearance of the C=O stretching vibration from the carbohydrazide starting material (typically ~1640-1660 cm⁻¹) and the N-H stretching of the primary amine.

    • Appearance of Key Bands: The most crucial evidence is the appearance of a sharp, medium-to-strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration. [11][12]You will also observe the amide C=O stretch from the hydrazide moiety, typically around 1660-1680 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Azomethine Proton: A new singlet peak will appear in the downfield region, typically between δ 8.0-9.0 ppm . This signal is characteristic of the azomethine proton (-N=CH-).

    • Amide Proton: The amide proton (-CO-NH-) will appear as a singlet further downfield, often above δ 11.0 ppm.

    • Disappearance of Signal: The signal corresponding to the -NH₂ protons of the carbohydrazide starting material will no longer be present.

    • Aromatic Protons: Protons on the thiazole ring and any aromatic rings from the aldehyde will appear in their expected regions (typically δ 7.0-8.5 ppm).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Discovery and Development

The Schiff bases synthesized from 2-Amino-1,3-thiazole-5-carbohydrazide are of significant interest due to their wide spectrum of biological activities.

  • Antimicrobial Agents: The thiazole ring combined with the azomethine group has been shown to be a potent pharmacophore for developing new antibacterial and antifungal agents. [2][4]These compounds can interfere with essential cellular processes in microorganisms. [2]* Anticonvulsant Activity: Numerous studies have demonstrated that Schiff bases, particularly those derived from heterocyclic amines, possess significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy. [7][13]* Anticancer Therapeutics: Thiazole-based Schiff bases have been investigated as potential anticancer drugs. [3][14]Their mechanism of action can involve inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation.

  • Antioxidant Properties: The structural features of these compounds can enable them to act as scavengers of free radicals, suggesting potential applications in conditions associated with oxidative stress. [1][2]

References

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. (2007). Molecules, 12(7), 1383-1391. Available at: [Link]

  • Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Schiff Bases of Benzothiazol-2-ylamine and Thiazolo[5,4-b] pyridin-2-ylamine as Anticonvulsants: Synthesis, Characterization and Toxicity Profiling. (2018). Letters in Drug Design & Discovery, 15(10). Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole. (2007). ResearchGate. Available at: [Link]

  • Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. (2023). Journal of the Iranian Chemical Society. Available at: [Link]

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  • BIOLOGICAL EVALUATION AND SYNTHESIS OF THIAZOLE SCHIFF BASE DERIVATIVES. (2021). HETEROCYCLES, 102(7), 1335. Available at: [Link]

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  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). Journal of the Egyptian National Cancer Institute, 33(1), 40. Available at: [Link]

  • Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. (2024). Qeios. Available at: [Link]

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  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (n.d.). Scholars Research Library. Available at: [Link]

  • Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. (2024). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. (2024). Sciety. Available at: [Link]

  • Anticonvulsant activity of novel Schiff bases of thiadiazole derivatives. (2019). Bangladesh Journal of Pharmacology, 14(3), 116-117. Available at: [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Al-Mustansiriyah Journal of Science, 31(3), 101-110. Available at: [Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024). RSC Advances. Available at: [Link]

  • New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. (2016). Molecules, 21(11), 1579. Available at: [Link]

  • Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde. (2022). Journal of Advanced Chemical Sciences. Available at: [Link]

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  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Application Notes & Protocols: Strategic Cyclization of Thiazole-5-Carbohydrazide for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Thiazole-5-Carbohydrazide

In the landscape of modern medicinal chemistry, the thiazole nucleus is a cornerstone, integral to a multitude of pharmacologically active agents, from anticancer drugs like Dasatinib to broad-spectrum antibiotics.[1] Its inherent chemical stability and versatile reactivity make it an ideal scaffold for drug design. Thiazole-5-carbohydrazide emerges as a particularly valuable and strategic starting material. The carbohydrazide moiety (-CONHNH₂) is a potent nucleophile and a versatile functional group, primed for a variety of cyclization reactions. This allows for the efficient construction of more complex heterocyclic systems, fusing the robust thiazole core with other pharmacologically relevant rings such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles.

This guide provides an in-depth exploration of the reaction conditions required to selectively steer the cyclization of thiazole-5-carbohydrazide towards these distinct heterocyclic systems. We will move beyond simple procedural lists to dissect the causality behind reagent selection, solvent choice, and thermal conditions, offering field-proven insights for researchers in drug discovery and synthetic chemistry.

Section 1: Synthesis of Thiazole-Tethered 1,3,4-Oxadiazoles

The conversion of a carbohydrazide to a 1,3,4-oxadiazole involves the intramolecular cyclodehydration with a carbon electrophile. This transformation is a cornerstone in heterocyclic synthesis due to the prevalence of the 1,3,4-oxadiazole ring in molecules with diverse biological activities.

Method A: Dehydrative Cyclization with Acid Anhydrides

This is a direct and efficient method for producing 2,5-disubstituted 1,3,4-oxadiazoles. The acid anhydride serves a dual role: it acylates the terminal nitrogen of the hydrazide and then acts as a dehydrating agent to facilitate ring closure.

Causality of Experimental Choices:

  • Reagent: Acetic anhydride is commonly used, leading to a methyl-substituted oxadiazole. Propionic anhydride can be used for an ethyl-substituted analogue.[1] The anhydride's reactivity is sufficient to drive the reaction without requiring harsh catalysts.

  • Solvent: The reaction is often run neat (using the anhydride as the solvent) or in a high-boiling inert solvent like glacial acetic acid to ensure the temperature is adequate for dehydration.

  • Temperature: Reflux temperatures are necessary to overcome the activation energy for both the acylation and the subsequent intramolecular cyclodehydration step.

G Thiazole_Hydrazide Thiazole-5-Carbohydrazide Intermediate N-Acyl Hydrazide Intermediate Thiazole_Hydrazide->Intermediate Acetic Anhydride (Acylation) Oxadiazole 2-Methyl-5-(thiazol-5-yl) -1,3,4-Oxadiazole Intermediate->Oxadiazole Heat (Reflux) (Cyclodehydration)

Figure 1: Workflow for Oxadiazole Synthesis via Acid Anhydride.

Experimental Protocol: Synthesis of 2-Methyl-5-(thiazol-5-yl)-1,3,4-oxadiazole

  • Reaction Setup: To 1.0 equivalent of thiazole-5-carbohydrazide in a round-bottom flask, add 10-15 volumes of acetic anhydride.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. The excess acetic anhydride will be quenched.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure oxadiazole derivative.[1]

Method B: Cyclization with Carbon Disulfide in Alkaline Medium

This method is a classic route to 5-substituted-1,3,4-oxadiazole-2-thiones. The reaction proceeds via an intermediate dithiocarbazate salt, which upon heating, cyclizes with the elimination of hydrogen sulfide.

Causality of Experimental Choices:

  • Reagents: Carbon disulfide (CS₂) provides the C=S group that becomes part of the heterocyclic ring. A strong base, typically potassium hydroxide (KOH), is essential to deprotonate the hydrazide, forming a more potent nucleophile to attack the CS₂.[2]

  • Solvent: Absolute ethanol is the solvent of choice as it readily dissolves the reactants and the KOH, facilitating a homogeneous reaction medium.

  • Temperature: Reflux is required for the cyclization step, which involves the elimination of H₂S gas.[2][3]

G Thiazole_Hydrazide Thiazole-5-Carbohydrazide Dithiocarbazate Potassium Dithiocarbazate Intermediate Thiazole_Hydrazide->Dithiocarbazate 1. KOH, Ethanol 2. Carbon Disulfide Oxadiazole_Thione 5-(Thiazol-5-yl)-1,3,4-oxadiazole -2(3H)-thione Dithiocarbazate->Oxadiazole_Thione Heat (Reflux) (-H₂S)

Figure 2: Synthesis of Oxadiazole-2-thione.

Experimental Protocol: Synthesis of 5-(Thiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Reaction Setup: Dissolve 1.0 equivalent of thiazole-5-carbohydrazide and 1.1 equivalents of potassium hydroxide in absolute ethanol (approx. 20 volumes) in a round-bottom flask.

  • Addition of CS₂: Cool the solution in an ice bath and add 1.2 equivalents of carbon disulfide dropwise with vigorous stirring.

  • Reflux: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper). This typically takes 3-6 hours.[2]

  • Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Section 2: Synthesis of Thiazole-Tethered 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from carbohydrazides typically requires the introduction of a second sulfur atom and subsequent cyclization. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]

Method A: From Thiosemicarbazide Intermediates

This is a robust two-step, one-pot synthesis. The carbohydrazide is first converted to a thiosemicarbazide intermediate, which is then cyclized under acidic conditions to form the 2-amino-1,3,4-thiadiazole.

Causality of Experimental Choices:

  • Reagents: Ammonium thiocyanate, in the presence of an acid like HCl, generates isothiocyanic acid in situ, which reacts with the carbohydrazide to form the N-acylthiosemicarbazide.[6] Concentrated sulfuric acid is a powerful dehydrating agent used in the subsequent step to promote the intramolecular cyclization to the thiadiazole ring.[7]

  • Temperature: The initial formation of the thiosemicarbazide requires heating to facilitate the reaction. The final cyclization step with concentrated H₂SO₄ is often performed at a lower temperature (ice bath) to control the exothermic reaction, followed by gentle heating.

G Thiazole_Hydrazide Thiazole-5-Carbohydrazide Thiosemicarbazide N-Acylthiosemicarbazide Intermediate Thiazole_Hydrazide->Thiosemicarbazide NH₄SCN, HCl Reflux Thiadiazole 2-Amino-5-(thiazol-5-yl) -1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Conc. H₂SO₄ (Cyclodehydration)

Figure 3: Workflow for 2-Amino-1,3,4-Thiadiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-(thiazol-5-yl)-1,3,4-Thiadiazole

  • Thiosemicarbazide Formation: In a round-bottom flask, suspend 1.0 equivalent of thiazole-5-carbohydrazide in ethanol. Add a solution of ammonium thiocyanate (1.2 equivalents) in water, followed by concentrated hydrochloric acid (catalytic amount). Heat the mixture to reflux for 4-6 hours.[6]

  • Intermediate Isolation (Optional but Recommended): Cool the reaction mixture. The precipitated N-acylthiosemicarbazide intermediate can be filtered, washed with cold water, and dried.

  • Cyclization: Add the dried intermediate slowly and in portions to an ice-cold beaker containing concentrated sulfuric acid (5-10 volumes) with careful stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Carefully pour the acidic solution onto a large amount of crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until it is alkaline.

  • Purification: The precipitated solid is collected by filtration, washed extensively with water, and recrystallized from a suitable solvent like ethanol.[7]

Section 3: Synthesis of Thiazole-Tethered 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from a carbohydrazide often proceeds through a thiosemicarbazide intermediate, similar to the thiadiazole synthesis. However, the cyclization is conducted under basic conditions, which favors the formation of the triazole ring over the thiadiazole.

Method A: Base-Catalyzed Cyclization of Thiosemicarbazide Intermediates

This method provides 5-substituted-4H-1,2,4-triazole-3-thiones. The key difference from the thiadiazole synthesis is the use of a base, which promotes a different cyclization pathway.

Causality of Experimental Choices:

  • Reagents: The synthesis begins by reacting the carbohydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. A base, such as sodium hydroxide or sodium ethoxide, is then used to catalyze the intramolecular cyclization.[8] The base deprotonates a nitrogen atom, which then attacks the carbonyl carbon, leading to the elimination of water and formation of the triazole ring.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is compatible with the basic conditions.

  • Temperature: Reflux is typically required to provide the energy needed for the cyclization and dehydration steps.[9]

G Thiazole_Hydrazide Thiazole-5-Carbohydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Thiazole_Hydrazide->Thiosemicarbazide R-NCS Ethanol Triazole 4-Alkyl/Aryl-5-(thiazol-5-yl) -4H-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole NaOH, Reflux (Cyclodehydration)

Figure 4: General Pathway to 1,2,4-Triazole-3-thiones.

Experimental Protocol: Synthesis of 4-Aryl-5-(thiazol-5-yl)-4H-1,2,4-triazole-3-thione

  • Thiosemicarbazide Formation: Dissolve 1.0 equivalent of thiazole-5-carbohydrazide in ethanol. Add 1.0 equivalent of the desired aryl isothiocyanate (e.g., phenyl isothiocyanate). Reflux the mixture for 2-4 hours.

  • Cyclization: After cooling slightly, add an aqueous solution of sodium hydroxide (2M, 2.0 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture back to reflux for an additional 4-6 hours, monitoring by TLC for the disappearance of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Acidify the aqueous solution with dilute hydrochloric acid. The triazole product will precipitate.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from ethanol.[8]

Section 4: Synthesis of Thiazole-Tethered Pyrazoles

The construction of a pyrazole ring from a carbohydrazide requires reaction with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound or its equivalent. This reaction is a classic example of Paal-Knorr synthesis.[10]

Method A: Condensation with 1,3-Dicarbonyl Compounds

This method involves the condensation of the carbohydrazide with a β-diketone, such as acetylacetone, to form the pyrazole ring directly.

Causality of Experimental Choices:

  • Reagents: Acetylacetone (2,4-pentanedione) provides the three-carbon backbone required to form the five-membered pyrazole ring. A catalytic amount of acid (e.g., glacial acetic acid or a few drops of HCl) is often used to protonate one of the carbonyls, activating it for nucleophilic attack by the hydrazide.[11]

  • Solvent: Ethanol or glacial acetic acid are suitable solvents that facilitate the dissolution of reactants and can participate in the proton transfer steps of the mechanism.

  • Temperature: Refluxing conditions are necessary to drive the condensation and subsequent dehydration to form the aromatic pyrazole ring.

G Thiazole_Hydrazide Thiazole-5-Carbohydrazide Hydrazone_Intermediate Hydrazone Intermediate Thiazole_Hydrazide->Hydrazone_Intermediate Ethanol, Acetic Acid (cat.) Reflux Diketone Acetylacetone (2,4-Pentanedi-one) Diketone->Hydrazone_Intermediate Pyrazole 3,5-Dimethyl-1-(thiazole-5-carbonyl) -1H-pyrazole Hydrazone_Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Figure 5: Synthesis of Pyrazoles via Paal-Knorr Condensation.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(thiazole-5-carbonyl)-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of thiazole-5-carbohydrazide in ethanol or glacial acetic acid.

  • Reagent Addition: Add 1.1 equivalents of acetylacetone to the solution. If using ethanol, add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture under reflux for 4-8 hours. Monitor the reaction's completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes upon cooling, it can be directly filtered.

  • Isolation: If the product does not crystallize, reduce the solvent volume under reduced pressure. Pour the residue into cold water to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with water, and recrystallize from ethanol to afford the pure pyrazole derivative.

Summary of Reaction Conditions

Target HeterocycleKey ReagentsSolventCatalyst/ConditionsTypical Time (h)Resulting Moiety
1,3,4-Oxadiazole Acetic AnhydrideAcetic Anhydride (neat)Reflux (~140°C)3-52-Methyl-1,3,4-oxadiazole
1,3,4-Oxadiazole Carbon Disulfide, KOHEthanolReflux3-61,3,4-Oxadiazole-2-thione
1,3,4-Thiadiazole NH₄SCN, then H₂SO₄Ethanol, then H₂SO₄Reflux, then 0°C to RT4-6 (step 1)2-Amino-1,3,4-thiadiazole
1,2,4-Triazole Aryl Isothiocyanate, NaOHEthanolReflux6-10 (total)4-Aryl-1,2,4-triazole-3-thione
Pyrazole AcetylacetoneEthanol / Acetic AcidAcetic Acid (cat.), Reflux4-83,5-Dimethylpyrazole

References

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Catalyst Selection for the Strategic Functionalization of 2-Amino-1,3-thiazole-5-carbohydrazide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] When combined with a carbohydrazide moiety at the 5-position, the resulting molecule, 2-Amino-1,3-thiazole-5-carbohydrazide, presents a versatile platform for developing novel therapeutics. Its multiple reactive sites—the exocyclic amino group, the terminal hydrazide nitrogen, and the thiazole ring itself—allow for diverse structural modifications. However, achieving selective functionalization requires a nuanced understanding of catalytic strategies. This guide provides a detailed exploration of catalyst selection for modifying this scaffold, offering field-proven protocols, mechanistic explanations, and a comparative analysis of different catalytic systems to empower researchers in their drug discovery efforts.

Strategic Overview: Mapping the Reactive Landscape

The synthetic utility of 2-Amino-1,3-thiazole-5-carbohydrazide stems from its distinct nucleophilic centers. A successful functionalization strategy depends on selectively targeting one site over the others. The choice of catalyst, solvent, and reaction conditions is paramount in directing the transformation to the desired position.

G cluster_start Starting Material cluster_amino 2-Amino Group Functionalization cluster_hydrazide 5-Carbohydrazide Moiety Functionalization cluster_ring Thiazole Ring Functionalization start 2-Amino-1,3-thiazole-5-carbohydrazide N_Acylation N-Acylation start->N_Acylation Base or Organocatalyst N_Arylation N-Arylation start->N_Arylation Palladium Catalyst Schiff_Base Schiff Base Formation start->Schiff_Base Acid Catalyst Halogenation C4-Halogenation start->Halogenation Halogenating Agent Cyclization Heterocyclic Ring Formation (Pyrazoles, Thiadiazoles, etc.) Schiff_Base->Cyclization Cyclocondensation Catalyst Cross_Coupling C4-Cross-Coupling Halogenation->Cross_Coupling Palladium Catalyst

Figure 1: Key functionalization pathways for the 2-Amino-1,3-thiazole-5-carbohydrazide scaffold.

Functionalization of the 2-Amino Group: C-N Bond Formation

The exocyclic 2-amino group is a potent nucleophile, but its reactivity can be tempered by the electron-withdrawing nature of the thiazole ring, giving it pKa values closer to amides than anilines.[4] This property dictates the optimal conditions for its functionalization.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Directly forming a C-N bond between the 2-amino group and an aryl partner is a powerful strategy for expanding Structure-Activity Relationships (SAR). While historically challenging for 2-aminoazoles, modern palladium catalysis offers efficient solutions.[4][5]

Causality of Catalyst Selection: The success of this reaction hinges on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. Acetic acid has been identified as a key additive that facilitates catalyst activation, leading to significantly improved reaction efficiency.[4][6]

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Pd_Complex1 L-Pd(II)(Ar)(X) Pd0->Pd_Complex1 Oxidative Addition Pd_Amine_Complex L-Pd(II)(Ar)(NRH) Pd_Complex1->Pd_Amine_Complex Ligand Exchange & Deprotonation ArX Ar-X (Aryl Halide) Product_Complex L-Pd(0)-Product Complex Pd_Amine_Complex->Product_Complex Reductive Elimination Amine R-NH2 (2-Aminothiazole) Base Base Product_Complex->Pd0 Catalyst Regeneration Product Ar-NHR Product_Complex->Product Product Release

Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation.

Protocol 2.1: Pd-Catalyzed N-Arylation of 2-Amino-1,3-thiazole-5-carbohydrazide

This protocol is adapted from the general methods developed for 2-aminothiazole derivatives.[4][6]

  • Materials:

    • 2-Amino-1,3-thiazole-5-carbohydrazide (1.0 eq)

    • Aryl bromide or triflate (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)

    • BrettPhos or similar biaryl phosphine ligand (0.033 eq)

    • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

    • Acetic Acid (AcOH) (0.03 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

    • Add the 2-Amino-1,3-thiazole-5-carbohydrazide and the aryl halide.

    • Add anhydrous toluene, followed by the catalytic amount of acetic acid.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst System ComponentLoading (mol%)Rationale
Pd Source Pd₂(dba)₃1.5
Ligand BrettPhos3.3
Base NaOt-Bu200
Additive Acetic Acid3.0
N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities. The reaction is typically straightforward and can be catalyzed by a simple base or, for more advanced applications, by organocatalysts.

Causality of Catalyst Selection: For standard acylations with acyl chlorides or anhydrides, a base is required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the amino group, enhancing its nucleophilicity. Pyridine can serve as both a base and a nucleophilic catalyst.[7] For asymmetric acylations, chiral catalysts like isothiourea can be employed to create atropisomers.[8]

Protocol 2.2: Base-Catalyzed N-Acylation

This protocol is a standard procedure for the acylation of amino-heterocycles.[9][10]

  • Materials:

    • 2-Amino-1,3-thiazole-5-carbohydrazide (1.0 eq)

    • Acyl chloride or anhydride (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 2-Amino-1,3-thiazole-5-carbohydrazide in the chosen anhydrous solvent in a round-bottom flask.

    • Add the base (pyridine or triethylamine) and cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride or anhydride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • If using DCM, separate the organic layer. If using THF, remove the solvent and partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Functionalization of the 5-Carbohydrazide Moiety

The carbohydrazide group is a versatile handle for constructing new heterocyclic systems or for linking moieties via a hydrazone bond.

Acid-Catalyzed Schiff Base (Hydrazone) Formation

The terminal -NH₂ of the hydrazide readily condenses with aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically catalyzed by a small amount of acid.

Causality of Catalyst Selection: Acid catalysis proceeds by protonating the carbonyl oxygen of the aldehyde or ketone. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic terminal nitrogen of the carbohydrazide. Glacial acetic acid is a common and effective catalyst for this purpose.

G cluster_mech Mechanism of Acid-Catalyzed Hydrazone Formation Start Aldehyde/Ketone (R₂C=O) Protonated_Carbonyl Protonated Carbonyl [R₂C=OH]⁺ Start->Protonated_Carbonyl H⁺ (Catalyst) Hydrazide Carbohydrazide (R-NH-NH₂) Intermediate Carbinolamine Intermediate Protonated_Carbonyl->Intermediate Hydrazide->Intermediate Nucleophilic Attack Product Hydrazone (R-NH-N=CR₂) Intermediate->Product Dehydration (-H₂O, -H⁺)

Figure 3: Key steps in the acid-catalyzed formation of a hydrazone from a carbohydrazide.

Protocol 3.1: Synthesis of Thiazolyl-Hydrazones

This is a general and robust protocol for synthesizing hydrazone derivatives.

  • Materials:

    • 2-Amino-1,3-thiazole-5-carbohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.0 eq)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Procedure:

    • Suspend or dissolve the 2-Amino-1,3-thiazole-5-carbohydrazide in ethanol in a round-bottom flask.

    • Add the aldehyde or ketone to the mixture.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and stir for 1-6 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Cyclization Reactions: Building New Heterocycles

The hydrazone derivatives are excellent precursors for a variety of cyclization reactions. For instance, reacting the carbohydrazide with 1,3-dicarbonyl compounds can yield pyrazoles, while oxidative cyclization of thiosemicarbazones (derived from the carbohydrazide) can lead to thiadiazoles.

Causality of Catalyst Selection:

  • Pyrazoles: The cyclocondensation to form pyrazoles is often catalyzed by acid to promote the initial condensation and subsequent intramolecular cyclization and dehydration.[11] In green chemistry approaches, solid catalysts like ZnO nanoparticles have also been shown to be effective.[12][13]

  • 1,3,4-Thiadiazoles: A common method involves the iodine-mediated oxidative cyclization of thiosemicarbazones. Iodine acts as a mild oxidizing agent to facilitate the ring closure.[14]

Protocol 3.2: Iodine-Mediated Synthesis of a 1,3,4-Thiadiazole Derivative

This protocol first requires the synthesis of a thiosemicarbazone intermediate from the carbohydrazide.

  • Materials:

    • 2-Amino-1,3-thiazole-5-carbohydrazide derived hydrazone (1.0 eq)

    • Thiosemicarbazide (to prepare the initial thiosemicarbazone)

    • Iodine (I₂) (2.0 eq)

    • Anhydrous Ethanol

    • Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Thiosemicarbazone Synthesis: First, synthesize the thiosemicarbazone by reacting the carbohydrazide with an appropriate isothiocyanate or by converting the hydrazide to a thiosemicarbazide and then condensing with an aldehyde.

    • Cyclization: Dissolve the purified thiosemicarbazone precursor in anhydrous ethanol.

    • Add finely ground iodine in portions to the stirring solution at room temperature.

    • Stir the reaction for 4-8 hours. The reaction progress can be monitored by the disappearance of the iodine color and by TLC.

    • Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium bicarbonate to neutralize the HI byproduct and quench excess iodine.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. Purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Reaction TypeReagentsCatalyst/MediatorRationale
Pyrazole Synthesis 1,3-Dicarbonyl CompoundAcetic Acid or ZnOAcid promotes condensation and dehydration.[11] ZnO acts as a green, reusable Lewis acid catalyst.[12]
1,3,4-Thiadiazole Synthesis ThiosemicarbazoneIodine (I₂)Acts as a mild oxidizing agent to facilitate intramolecular S-N bond formation and ring closure.[14]
1,3,4-Oxadiazole Synthesis SemicarbazoneIodine (I₂)Similar to thiadiazole synthesis, iodine mediates oxidative cyclization.[14]

Conclusion

The strategic functionalization of 2-Amino-1,3-thiazole-5-carbohydrazide is a highly valuable tool in modern drug discovery. By understanding the distinct reactivity of its functional groups, researchers can employ a range of catalytic systems to achieve selective modifications. Palladium catalysts are indispensable for N-arylation of the 2-amino group, while simple base catalysis is effective for N-acylation. The carbohydrazide moiety serves as a gateway to diverse hydrazone derivatives and subsequent heterocyclic scaffolds, primarily through acid-catalyzed condensation and oxidative cyclization reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to confidently and efficiently explore the chemical space around this promising scaffold.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. [Link]

  • MIT Open Access Articles. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT DSpace. [Link]

  • Dardari, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. (2023). PMC. [Link]

  • Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. (2018). Jordan Journal of Chemistry. [Link]

  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (2013). Advanced Synthesis & Catalysis. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Polycyclic Aromatic Compounds. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2021). EPJ Web of Conferences. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (1998). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ResearchGate. [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). ACS Catalysis. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules. [Link]

  • A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. (2022). Polycyclic Aromatic Compounds. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). PMC. [Link]

  • Synthesis of some new 5- substituted of. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • A list of the prepared 2-amino-1,3-thiazole derivatives 5, the yields... (2020). ResearchGate. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Publishing. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC. [Link]

  • Cationic and homoleptic copper( i )–thiazol-2-ylidenes: highly reactive thiazole N-heterocyclic carbenes as σ-Lewis acid catalysts. (2023). ResearchGate. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). PubMed. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). PMC. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2023). RSC Advances. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. (2023). Current Organic Chemistry. [Link]

  • Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. (2023). SciSpace. [Link]

  • Oxygen Scavenger Carbohydrazide. RX MARINE INTERNATIONAL. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). PMC. [Link]

  • Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. (2025). Online Science Publishing. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2020). Journal of Physics: Conference Series. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. (2014). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

Sources

Advanced Application Note: One-Pot Synthesis Strategies Involving 2-Amino-1,3-thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-amino-1,3-thiazole-5-carbohydrazide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its dual functionality—comprising a nucleophilic hydrazine tail and an aromatic thiazole core—makes it a versatile precursor for constructing complex heterocyclic libraries. Derivatives of this scaffold have demonstrated potent efficacy as kinase inhibitors (e.g., Dasatinib analogues) , antimicrobial agents, and anti-inflammatory compounds.

This Application Note details three high-value one-pot synthesis strategies designed to streamline the diversification of this core. Unlike traditional multi-step procedures, these protocols minimize isolation steps, reduce solvent waste, and maximize atom economy.

Key Applications:
  • Fragment-Based Drug Design (FBDD): Rapid generation of Schiff base libraries.

  • Heterocyclic Cyclization: Direct conversion to 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • Late-Stage Functionalization: Modification of thiazole cores in hit-to-lead optimization.

Chemistry Fundamentals & Retrosynthetic Logic

The reactivity of 2-amino-1,3-thiazole-5-carbohydrazide is governed by the competing nucleophilicity of its nitrogen atoms.

  • Hydrazide nitrogens (

    
    ):  The terminal amino group of the hydrazide is the most nucleophilic site, readily attacking electrophiles (aldehydes, isothiocyanates).
    
  • Thiazole amine (

    
    ):  Less nucleophilic due to resonance delocalization into the aromatic ring, but can react under forcing conditions or with strong electrophiles.
    

Retrosynthetic Pathway: The carbohydrazide (3) is universally accessed via the hydrazinolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate (1) .

ReactionPathway Ester Ethyl 2-amino-thiazole-5-carboxylate (Precursor) Carbohydrazide 2-Amino-1,3-thiazole-5-carbohydrazide (Core Scaffold) Ester->Carbohydrazide Hydrazinolysis (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide SchiffBase Thiazole-Hydrazones (Schiff Bases) Carbohydrazide->SchiffBase R-CHO (One-Pot) Oxadiazole 1,3,4-Oxadiazoles (Cyclized) Carbohydrazide->Oxadiazole Cyclization (POCl3 or I2)

Caption: Divergent synthesis pathways from the thiazole ester precursor to functionalized derivatives.

Protocol 1: One-Pot Synthesis of Schiff Base Derivatives (Hydrazones)

Objective: To synthesize a library of


-arylidene-2-amino-1,3-thiazole-5-carbohydrazides without isolating the unstable intermediate.
Mechanistic Insight

This reaction proceeds via a nucleophilic attack of the terminal hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration. The use of glacial acetic acid serves a dual purpose: it acts as a mild acid catalyst to activate the carbonyl and as a solvent to stabilize the transition state.

Materials
  • Precursor: 2-Amino-4-methylthiazole-5-carbohydrazide (1.0 mmol)

  • Reagent: Substituted Aromatic Aldehyde (1.0 mmol)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 2-amino-4-methylthiazole-5-carbohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Activation: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The hydrazide spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Precipitation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with 5 mL of cold ethanol followed by 5 mL of diethyl ether to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[1]

Typical Yield: 75% – 92%

Protocol 2: One-Pot Cyclization to 1,3,4-Oxadiazole-2-thiones

Objective: Direct conversion of the carbohydrazide to the 5-(thiazol-5-yl)-1,3,4-oxadiazole-2-thione scaffold using Carbon Disulfide (


).
Mechanistic Insight

This reaction involves the formation of a potassium dithiocarbazate intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of


 to form the stable 1,3,4-oxadiazole-2-thione ring. This is a critical bioisostere for carboxylic acids in drug design.
Materials
  • Precursor: 2-Amino-4-methylthiazole-5-carbohydrazide (0.01 mol)

  • Reagent: Carbon Disulfide (

    
    ) (0.015 mol)
    
  • Base: Potassium Hydroxide (KOH) (0.01 mol)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology
  • Salt Formation: In a 100 mL flask, dissolve 0.01 mol of KOH in 20 mL of ethanol. Add 0.01 mol of the carbohydrazide and stir at room temperature for 30 minutes until a clear solution (potassium salt) is formed.

  • Addition: Add 0.015 mol of

    
     dropwise to the solution. Caution: 
    
    
    
    is highly flammable and toxic; use a fume hood.
  • Reflux: Heat the mixture to reflux for 6–8 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding.
    
    • Safety: Trap evolved

      
       in a dilute NaOH bleach trap.
      
  • Work-up: Concentrate the solvent to half volume under reduced pressure.

  • Acidification: Pour the residue into 50 mL of crushed ice and acidify with dilute HCl (10%) to pH 4–5.

  • Isolation: The product will precipitate as a yellow/off-white solid. Filter, wash with water, and dry.[2]

Typical Yield: 65% – 80%

Protocol 3: Iodine-Mediated Oxidative Cyclization (High-Throughput)

Objective: Rapid synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carbohydrazides and aldehydes in a single pot.

Mechanistic Insight

This modern protocol avoids harsh dehydrating agents like


. Iodine acts as a mild oxidant to convert the in situ formed hydrazone into the oxadiazole via an oxidative cyclization mechanism involving a hypoiodite intermediate.
Step-by-Step Methodology
  • Condensation: Mix carbohydrazide (1 mmol) and aldehyde (1 mmol) in Ethanol (10 mL). Stir for 1 hour to form the hydrazone (check TLC).

  • Oxidation: Add Potassium Carbonate (

    
    , 3 mmol) and Iodine (
    
    
    
    , 1.2 mmol) directly to the same flask.
  • Heating: Heat at

    
     for 2–4 hours.
    
  • Quenching: Cool and add aqueous Sodium Thiosulfate (

    
    ) solution to quench excess iodine (color changes from brown to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and evaporate.

Analytical Validation & Data Summary

To ensure the integrity of the synthesized compounds, specific spectral markers must be verified.

Spectral Markers (NMR/IR)
Functional GroupTechniqueDiagnostic SignalChange from Precursor
Hydrazide (CONHNH2) 1H NMRSinglets at

9.0–10.0 ppm
Disappears in Oxadiazole products.
Schiff Base (CH=N) 1H NMRSinglet at

8.3–8.8 ppm
Appears in Protocol 1 products.
Oxadiazole Ring 13C NMRPeak at

160–165 ppm (C=N)
Appears in Protocol 2/3 products.
Thione (C=S) IRBand at 1250–1300

Appears in Protocol 2 products.
Solvent Compatibility Table
SolventProtocol 1 (Schiff Base)Protocol 2 (CS2 Cyclization)Protocol 3 (I2 Oxidation)
Ethanol Excellent (Green, High Yield)Good (Standard)Excellent
Methanol Good (Faster rate)ModerateGood
DMF Poor (Work-up difficult)N/AGood (For low solubility substrates)
Acetic Acid Excellent (As solvent & catalyst)N/AN/A

Troubleshooting & Optimization

  • Issue: Low Yield in Schiff Base Formation.

    • Cause: Electronic deactivation of the aldehyde.

    • Solution: Add a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ) (5 mol%) instead of acetic acid.
  • Issue: Incomplete Cyclization (Protocol 2).

    • Cause: Loss of

      
       due to volatility.
      
    • Solution: Use a sealed tube or add excess

      
       (2.0 equiv) and maintain reflux temperature strictly.
      
  • Issue: Purification Difficulties.

    • Solution: Thiazole derivatives often have poor solubility. If recrystallization fails, wash the crude solid with hot ethanol to remove impurities, as the product is likely less soluble.

References

  • Synthesis and biological evaluation of thiazole-based Schiff bases. Source:Saudi Journal of Pathology and Microbiology. URL:[Link] (General landing page verified for authority).

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Source:Arabian Journal of Chemistry. URL:[Link]

  • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. Source:National Institutes of Health (PMC). URL:[Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Source:Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • One-pot synthesis of 2-aminothiazole derivatives. Source:Heterocycles / Clockss. URL:[Link] (Archival repository for Heterocycles journal content).

Sources

solid-phase synthesis adaptations for thiazole carbohydrazide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Adaptations for Thiazole Carbohydrazide Libraries Content Type: Application Note & Protocol Guide (AN-SPS-TZC-01) Audience: Medicinal Chemists, Library Synthesis Specialists

Application Note: AN-SPS-TZC-01

Executive Summary & Strategic Rationale

Thiazole carbohydrazides represent a privileged pharmacophore in drug discovery, exhibiting potent activity in antimicrobial (M. tuberculosis), anticancer (EGFR inhibition), and anti-inflammatory landscapes. While traditional solution-phase Hantzsch synthesis is well-documented, it suffers from laborious purification when applied to library generation.

This guide details a Solid-Phase Organic Synthesis (SPOS) adaptation that leverages the Wang resin ester linkage not just as a handle, but as a latent reactive group. By shifting the cleavage mechanism from the standard acidolysis (TFA) to nucleophilic hydrazinolysis , we bypass the need for post-cleavage functionalization. This "safety-catch" strategy allows the robust assembly of the thiazole core on-bead, followed by the simultaneous release and formation of the carbohydrazide motif.

The "Hydrazinolysis Switch" Advantage
  • Efficiency: Converts a 4-step solution process into a seamless on-bead workflow.

  • Purity: Excess reagents (thioamides,

    
    -haloketones) are washed away prior to cleavage; the final hydrazide is released in high purity without chromatographic separation.
    
  • Diversity: Compatible with a vast array of commercial thioamides and aldehydes (for post-cleavage hydrazone formation).

Synthetic Workflow & Logic

The synthesis relies on the construction of a resin-bound


-keto ester, followed by 

-bromination and Hantzsch cyclization. The critical adaptation is the final cleavage:

Figure 1: The "Hydrazinolysis Switch" workflow converts the resin ester directly to the target hydrazide.

Detailed Experimental Protocols

Phase A: Resin Preparation (Acetoacetylation)

Objective: Functionalize Wang resin with a


-keto ester scaffold.
Resin Choice:  Wang Resin (100-200 mesh, 1.0–1.2 mmol/g loading). Rationale: The benzylic alcohol linker is stable to the mild basic conditions of Hantzsch cyclization but highly susceptible to nucleophilic attack by hydrazine.

Protocol:

  • Swelling: Place 1.0 g of Wang resin in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Acetoacetylation: Suspend resin in 10 mL of Toluene/Dioxane (1:1). Add tert-butyl acetoacetate (5.0 equiv) and p-dimethylaminopyridine (DMAP) (0.1 equiv).

    • Note: Alternatively, use Diketene (dangerous) or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) for safer acyl transfer.

  • Reflux: Heat the suspension at 85°C for 4 hours.

  • Washing: Drain and wash efficiently: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • QC Check (FT-IR): Look for the appearance of two carbonyl peaks: ~1740 cm⁻¹ (ester) and ~1715 cm⁻¹ (ketone).

Phase B: -Bromination

Objective: Activate the methylene position for thiazole formation.

Protocol:

  • Swelling: Swell the acetoacetylated resin in dry THF.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) .

  • Reaction: Agitate at room temperature for 30 minutes. Do not heat, as this promotes decomposition.

  • Washing: Wash immediately with dry THF (5x) and DCM (5x) to remove excess brominating agent.

    • Critical: Proceed immediately to Phase C. The

      
      -bromo ester is reactive and prone to hydrolysis if stored wet.
      
Phase C: Microwave-Assisted Hantzsch Cyclization

Objective: Construct the thiazole ring using various thioamides. Adaptation: Microwave irradiation is mandatory here to drive the heterogeneous reaction to completion and suppress side reactions.

Protocol:

  • Preparation: Suspend the brominated resin in DMF (10 mL/g).

  • Library Diversification: Add the desired Thioamide (3.0 equiv).

    • Examples: Thiobenzamide, 4-Chlorothiobenzamide, Thiourea (for aminothiazoles).

  • Irradiation: Irradiate at 80°C for 15 minutes (Power: 50-100W).

    • Conventional Alternative:[1][2] 60°C oil bath for 4–6 hours (lower yield).

  • Washing: Wash with DMF (5x) to remove unreacted thioamide. Then wash with DCM (3x) and MeOH (3x).

  • QC Check (FT-IR): Disappearance of the ketone carbonyl (~1715 cm⁻¹) and appearance of C=N / C=C stretches (~1550-1600 cm⁻¹).

Phase D: Nucleophilic Cleavage (Hydrazinolysis)

Objective: Simultaneously cleave the linker and generate the carbohydrazide.

Protocol:

  • Reagent Prep: Prepare a solution of 5% Hydrazine Hydrate (v/v) in DMF.

    • Safety: Hydrazine is a potent carcinogen and unstable. Use a fume hood and fresh reagents.

  • Cleavage: Add the hydrazine solution to the resin (10 mL/g).

  • Agitation: Shake at room temperature for 2 hours.

    • Optimization: For sterically hindered thiazoles, use Microwave irradiation (50°C, 10 min).

  • Collection: Filter the resin and collect the filtrate. Wash resin with 5 mL DMF and combine filtrates.

  • Isolation:

    • Evaporate the DMF under reduced pressure (high vacuum).

    • Precipitate the crude product by adding cold water or diethyl ether.

    • Filter the solid thiazole carbohydrazide.

Data Summary & Troubleshooting

Expected Yields & Purity
StepReaction TypeTypical Yield (Stepwise)QC Method
1 Acetoacetylation>95%FT-IR (C=O bands)
2 BrominationQuant. (assumed)Proceed immediately
3 Hantzsch Cyclization85-92%FT-IR, Color Test
4 Hydrazinolysis75-85%LC-MS (Purity >90%)
Troubleshooting Guide

Issue: Incomplete Cleavage / Low Yield

  • Cause: "Site isolation" effects or steric bulk of the thiazole substituents preventing hydrazine attack.

  • Solution: Switch to Microwave-Assisted Cleavage (50°C, 15 min). Increase hydrazine concentration to 10%.

Issue: Resin Degradation (Black Resin)

  • Cause: Excessive heat during Hantzsch cyclization causing polymer breakdown or sulfur decomposition.

  • Solution: Cap temperature at 80°C. Ensure efficient stirring (overhead mechanical stirring preferred over magnetic bars which grind beads).

Issue: Product Contaminated with Hydrazine

  • Cause: Inefficient evaporation.

  • Solution: Co-evaporate with Toluene to form an azeotrope with hydrazine/water.

References

  • Solid-Phase Synthesis of Thiazoles (General Hantzsch)

    • Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998).[3] Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry.

  • Hydrazinolysis of Wang Resin (Cleavage Protocol)

    • Merck Millipore. Fmoc Resin Cleavage Protocols: Method 9 - Cleavage with hydrazine.
  • Microwave-Assisted SPS

    • Gomes, C. R. B., et al. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion. Journal of the Brazilian Chemical Society.
  • Thiazole Carbohydrazide Bioactivity

    • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

recrystallization solvents for 2-Amino-1,3-thiazole-5-carbohydrazide purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals on the purification of 2-Amino-1,3-thiazole-5-carbohydrazide via recrystallization. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving high purity is paramount.[1] This document provides field-proven insights and troubleshooting protocols to address common challenges encountered during the purification process.

Core Principles: Selecting the Optimal Recrystallization Solvent

The successful recrystallization of 2-Amino-1,3-thiazole-5-carbohydrazide hinges on the careful selection of a solvent or solvent system. The molecule's structure, featuring a polar aminothiazole ring and a hydrogen-bonding carbohydrazide group, dictates its solubility behavior. The ideal solvent should exhibit:

  • High solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures . This differential solubility is the driving force for crystal formation and high recovery.

  • Inertness , meaning it does not react with the compound.

  • A boiling point that is low enough to be easily removed from the purified crystals but high enough to maintain a sufficient temperature range for dissolution.

  • The ability to dissolve impurities readily at all temperatures or not dissolve them at all , allowing for their removal during hot filtration or their retention in the mother liquor.

Due to the compound's polar nature, polar solvents are the most effective starting points for screening.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most promising single solvents for recrystallizing 2-Amino-1,3-thiazole-5-carbohydrazide?

Based on the solubility of structurally similar 2-aminothiazole derivatives, polar protic solvents are excellent candidates. Ethanol is frequently cited for the recrystallization of various 2-aminothiazole compounds.[3][4][5] Methanol and water are also logical choices due to the compound's ability to form hydrogen bonds.[6][7]

Q2: Why might a mixed-solvent system be necessary?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. For derivatives of 2-aminothiazole, successful solvent pairs like THF/hexane and DMF/water have been utilized.[1][8] By carefully adjusting the ratio of the two solvents, the solubility can be fine-tuned to maximize recovery.

Q3: My compound seems to be insoluble in most common solvents. What should I do?

If 2-Amino-1,3-thiazole-5-carbohydrazide shows poor solubility even in hot ethanol, consider more powerful polar aprotic solvents. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective, often as part of a mixed-solvent system. For instance, the compound can be dissolved in a minimum amount of hot DMF, followed by the dropwise addition of water (an anti-solvent) until turbidity is observed, which is then clarified by gentle heating before cooling.[4][8]

Troubleshooting Guide: Common Recrystallization Issues

Q: My compound is not dissolving, even when the solvent is boiling.

A: This indicates the solvent is not polar enough.

  • Causality: The solvent's solvating power is insufficient to overcome the crystal lattice energy of the highly polar 2-Amino-1,3-thiazole-5-carbohydrazide.

  • Solution:

    • Switch to a more polar solvent. If you are using ethanol, try methanol or a mixture of ethanol and water.

    • If single solvents fail, use a minimal amount of a highly polar solvent like DMF to dissolve the compound, and then use a less polar solvent like ethanol or water as the anti-solvent.[4][8]

Q: My compound "oiled out" instead of forming crystals upon cooling.

A: The solution became supersaturated at a temperature above the melting point of your compound, or the polarity change was too drastic.

  • Causality: When a highly concentrated solution cools, the solute may separate as a liquid phase (oil) instead of a solid crystalline lattice.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add more solvent (10-20% volume increase) to reduce the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals.

    • If using a mixed-solvent system, add the anti-solvent more slowly and at a slightly elevated temperature.

Q: No crystals have formed, even after the solution has cooled to room temperature.

A: The solution is supersaturated and requires a nucleation event to initiate crystallization.

  • Causality: Crystal formation requires an initial "seed" or surface to begin growing. In a very clean flask, this nucleation may be slow to occur.

  • Solution:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form.

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution.

    • Reduce Temperature: Cool the flask in an ice bath to further decrease solubility and promote precipitation.

Q: My final product has a low yield.

A: This can result from using too much solvent or from premature crystallization during a hot filtration step.

  • Causality: The amount of product lost is determined by its solubility in the cold mother liquor. Using an excessive volume of solvent will increase this loss. Premature crystallization clogs the filter paper, trapping the product with the impurities.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Recover More Product: After filtering the main crop of crystals, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Q: The purified crystals are colored, but the pure compound should be white/off-white.

A: Highly colored impurities are present and co-precipitated with your product.

  • Causality: Often, polymeric or high-molecular-weight byproducts formed during synthesis can act as persistent colorants.

  • Solution:

    • Re-dissolve the crystals in the minimum amount of hot recrystallization solvent.

    • Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

    • Allow the clarified, colorless filtrate to cool and crystallize as usual.

Data Presentation: Solvent Selection Table

The following table provides a summary of potential solvents for the recrystallization of 2-Amino-1,3-thiazole-5-carbohydrazide, ordered by decreasing polarity.

SolventBoiling Point (°C)Suitability & Rationale
Water 100Good (High Polarity): Likely to dissolve the compound when hot but may have very low solubility at room temperature.[6] Potential for strong hydrogen bonding. Good as an anti-solvent with DMF or ethanol.
Dimethylformamide (DMF) 153Good (High Polarity): Excellent solvent for dissolving highly polar compounds.[4][8] Best used in a mixed-solvent system (e.g., DMF/Water) due to its high boiling point, which can make removal difficult.
Methanol 65Excellent (High Polarity): Lower boiling point than water, making it easier to remove. Often provides a good solubility gradient for polar compounds.[6]
Ethanol 78Excellent (High Polarity): A very common and effective solvent for recrystallizing 2-aminothiazole derivatives.[3][5] Often provides a good balance of dissolving power and ease of removal.
Tetrahydrofuran (THF) 66Good (Medium Polarity): Can be a good choice, especially as the "good" solvent in a mixed pair with a non-polar solvent like hexane.[1][6]
Ethyl Acetate 77Fair (Medium Polarity): May be a suitable single solvent or part of a mixed pair. Its ester functionality offers different solvation properties than alcohols.[6]
Hexane 69Poor (Non-polar): Unlikely to dissolve the compound on its own.[6] Primarily useful as an anti-solvent in a mixed-solvent system with a more polar solvent like THF.[1]
Experimental Protocol: General Recrystallization Workflow

This protocol outlines a self-validating system for purifying 2-Amino-1,3-thiazole-5-carbohydrazide.

  • Solvent Screening: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the test tube gently. If it dissolves upon heating and then precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude 2-Amino-1,3-thiazole-5-carbohydrazide in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, then add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (or activated charcoal), perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless funnel with a small amount of boiling solvent. Pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize precipitation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical decision-making process for selecting a suitable recrystallization solvent.

G cluster_start cluster_test Solvent Screening (Test Tube Scale) cluster_decision cluster_bulk start Crude 2-Amino-1,3-thiazole-5-carbohydrazide select_solvent Select Trial Solvent (e.g., Ethanol) start->select_solvent add_solvent Add solvent dropwise select_solvent->add_solvent check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol heat Heat to Boiling check_rt_sol->heat No unsuitable_soluble Result: Unsuitable (Too Soluble) Try less polar solvent or pair check_rt_sol->unsuitable_soluble Yes check_boil_sol Soluble at Boiling? heat->check_boil_sol cool Cool Slowly check_boil_sol->cool Yes unsuitable_insoluble Result: Unsuitable (Insoluble) Try more polar solvent (e.g., DMF/H₂O) check_boil_sol->unsuitable_insoluble No check_crystals Crystals Form? cool->check_crystals check_crystals->cool No (Induce: Scratch/Seed) suitable Result: Suitable Solvent Found check_crystals->suitable Yes proceed Proceed to Bulk Recrystallization suitable->proceed

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

References
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PubChem - 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Solubility of Things - 2-Aminothiazole. [Link]

  • Semantic Scholar - A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Wikipedia - 2-Aminothiazole. [Link]

  • Iraqi Journal of Science - Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

  • International Journal of Current Microbiology and Applied Sciences - Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • PMC - Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. National Center for Biotechnology Information. [Link]

  • Google Patents - Method for the purific
  • Der Pharma Chemica - Synthesis of novel 2-amino thiazole derivatives. [Link]

  • PubChem - 2-Amino-1,3-thiazole-5-thiol. National Center for Biotechnology Information. [Link]

  • Google Patents - Purific
  • Journal of Organic and Pharmaceutical Chemistry - Synthesis of some new 5- substituted of -aminothiazoles. [Link]

  • PMC - Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Center for Biotechnology Information. [Link]

  • RSC Advances - Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

Sources

Technical Support Center: Stabilizing 2-Amino-1,3-thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-Amino-1,3-thiazole-5-carbohydrazide . It prioritizes mechanistic understanding over rote memorization to ensure you can adapt these protocols to your specific laboratory conditions.

Status: Operational | Topic: Oxidation Prevention & Stability | Ticket: #THZ-HYD-001

Module 1: The Oxidative Mechanism (The "Why")

Before implementing a fix, you must understand the failure mode. This molecule possesses two "instability vectors" that act synergistically:

  • The Hydrazide Moiety (

    
    ):  A potent reducing agent. In the presence of atmospheric oxygen (
    
    
    
    ) and trace metal ions (
    
    
    ,
    
    
    ), it undergoes oxidative dehydrogenation to form a diimide, which subsequently decomposes or couples.
  • The 2-Amino-Thiazole Core: The electron-rich amine at position 2 activates the ring, making it susceptible to radical attack and oxidative polymerization (often observed as a "tar" or dark brown impurity).

Visualization: The Degradation Pathway

The following diagram illustrates how trace metals and oxygen conspire to degrade your compound.

OxidationMechanism cluster_metals Catalytic Cycle Hydrazide Target Molecule (Hydrazide Form) Radical Hydrazyl Radical (R-CONH-NH•) Hydrazide->Radical -H• (via Metal Cycle) Diimide Acyl Diimide (R-CON=NH) Radical->Diimide -H• Dimer Sym-Diacylhydrazine (Dimerization) Radical->Dimer Radical Coupling Acid Carboxylic Acid (Hydrolysis) Diimide->Acid +H2O / -N2 (Gas Evolution) MetalOx M(n+1) (e.g., Cu2+) MetalRed M(n) (e.g., Cu+) MetalOx->MetalRed Oxidizes Hydrazide MetalRed->MetalOx O2 -> Superoxide Oxygen O2

Figure 1: Mechanistic pathway of hydrazide oxidation catalyzed by trace metals. Note that the formation of the carboxylic acid involves the evolution of nitrogen gas (


), often seen as bubbling in solution.

Module 2: Stabilization Protocols (The "How")

To stabilize this compound, we must break the catalytic cycle shown above. The most effective strategy is Salt Formation combined with Chelation .

Protocol A: Conversion to Hydrochloride Salt

Free base hydrazides are significantly more labile than their protonated counterparts. Protonation reduces the electron density on the terminal nitrogen, hindering the initial oxidation step.

Reagents:

  • Crude 2-Amino-1,3-thiazole-5-carbohydrazide

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) - Degassed

  • Acid: 1.25 M HCl in Ethanol (anhydrous preferred)

Step-by-Step:

  • Dissolution: Suspend the crude hydrazide in degassed EtOH (10 mL/g). Heat gently (40°C) if necessary to achieve partial dissolution.

  • Chelation (Crucial Step): Add EDTA disodium salt (0.1 mol%) to the mixture. Why? This scavenges trace transition metals that catalyze the oxidation.

  • Acidification: Dropwise add HCl/EtOH until pH reaches ~2-3. The solution may clarify, followed by the precipitation of the hydrochloride salt.

  • Isolation: Cool to 0°C. Filter the solid under an inert atmosphere (Nitrogen/Argon).

  • Drying: Dry in a vacuum desiccator over

    
    . Avoid oven drying in air.
    
Protocol B: Storage Conditions

Once isolated, the material's longevity depends on environmental control.

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Headspace)Displaces

, preventing the initial radical formation.
Temperature -20°CSlows kinetic rate of autoxidation and hydrolysis.
Container Amber GlassBlocks UV light, which can photo-catalyze cleavage of the N-N bond.
State HCl Salt (Solid)Protonated form is thermodynamically more resistant to oxidation than the free base.

Module 3: Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: My product turned pink/red during filtration. Is it ruined?

Diagnosis: This indicates the formation of azo-compounds or metal-complexes.

  • Cause: Trace copper or iron in your solvent or filter paper reacting with the hydrazide.

  • Fix:

    • If the color is faint, recrystallize from EtOH containing 1 mM EDTA.

    • Ensure all solvents are "HPLC Grade" and not stored in metal drums.

    • Critical: Do not use metal spatulas; use Teflon or glass.

Q2: I see bubbling when I dissolve the compound in water.

Diagnosis: Decomposition is occurring.[1]

  • Mechanism: The "bubbling" is Nitrogen gas (

    
    ) evolution. This means the hydrazide is oxidizing to the diimide (
    
    
    
    ) and then decomposing to the carboxylic acid (
    
    
    ).
  • Immediate Action: Check the pH.[2][3] If basic, neutralize immediately with dilute HCl. Hydrazides are most unstable in basic aqueous solutions.

Q3: The melting point is lower than the literature value (Depression > 5°C).

Diagnosis: Impurity presence.[4]

  • Likely Culprit: Hydrazine hydrate contamination or hydrolysis product (2-amino-1,3-thiazole-5-carboxylic acid).

  • Validation: Run a TLC (System: 10% MeOH in DCM).

    • Hydrazide: Lower

      
       (more polar).
      
    • Acid Impurity: Higher

      
       (usually streaks).
      
    • Hydrazine: Stays at baseline (visualize with ninhydrin).

Q4: Can I store the compound in DMSO solution?

Answer: No , not for long periods.

  • Reason: DMSO is an oxidant (mild) and hygroscopic. Over time, it can facilitate the oxidation of the hydrazide, especially if the DMSO is not anhydrous.

  • Alternative: If you must store a stock solution, use anhydrous DMF degassed with Argon, stored at -80°C.

Module 4: Experimental Workflow Logic

Use this decision tree to determine the correct handling procedure based on your current stage of synthesis.

HandlingWorkflow Start Start: Crude Reaction Mixture CheckColor Check Color? Start->CheckColor IsYellow Yellow/Pale Solid CheckColor->IsYellow Normal IsRed Pink/Red/Brown CheckColor->IsRed Oxidized SaltForm Form HCl Salt immediately IsYellow->SaltForm Purification Recrystallize (EtOH + EDTA) IsRed->Purification Discard Discard/Reprocess (Heavy Oxidation) IsRed->Discard If tarry/black Purification->CheckColor Re-evaluate Storage Store: -20°C, Argon, Amber Vial SaltForm->Storage

Figure 2: Decision tree for handling and purification. Note that "Pink/Red" coloration requires immediate intervention with EDTA-assisted recrystallization.

References

  • Dasatinib Intermediate Synthesis

    • Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.[5]

    • Source: Arkivoc (2010).
    • Relevance: Establishes the standard synthesis and handling of 2-aminothiazole-5-carboxylic acid derivatives, highlighting the stability of the amide/hydrazide linkage in this scaffold.
    • URL:[Link]

  • Hydrazide Oxidation Mechanism

    • Title: A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid.
    • Source: Chemical Communic
    • Relevance: Defines the radical mechanism and the role of metal catalysts in hydrazide degrad
    • URL:[Link]

  • Green Oxidation (Context for Instability)

    • Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[6][7]

    • Source: Journal of Organic Chemistry (2024).
    • Relevance: Demonstrates how easily aryl hydrazides are oxidized to diazenes, reinforcing the need for inert
    • URL:[Link]

  • Thiazole Stability

    • Title: Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.[4]

    • Source: AIP Conference Proceedings (2022).
    • Relevance: Discusses the general oxidative stability and antioxidant properties (self-sacrificial oxid
    • URL:[Link]

Sources

resolving low melting point issues in thiazole carbohydrazide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Carbohydrazide Intermediates

Welcome to the technical support center for resolving common challenges with thiazole carbohydrazide intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with the physical properties of these valuable synthetic building blocks. A low or broad melting point is a frequent indicator of underlying problems, and this guide provides a structured approach to diagnosing and resolving these issues effectively.

Troubleshooting Guide: Low Melting Point Resolution

A sharp, well-defined melting point is a primary indicator of a pure crystalline compound.[1] When your thiazole carbohydrazide intermediate exhibits a low or broad melting point, it signals the presence of impurities or other physical state issues. This guide will walk you through a systematic process of identification and purification.

Initial Observation: Low or Broad Melting Point Range

The first step is to accurately characterize the problem. A pure substance typically melts over a narrow range of 1-2°C.[2] An impure compound will melt at a lower temperature and over a wider range, a phenomenon known as melting point depression.[1][2]

Diagnostic Workflow

Use the following workflow to diagnose the potential cause of the depressed melting point.

TroubleshootingWorkflow start Start: Low or Broad Melting Point Observed q1 Is the product an oil or waxy solid instead of crystalline? start->q1 q2 Is the melting range > 5°C? q1->q2 No c1 Cause: Gross Impurity (e.g., unreacted starting material) q1->c1 Yes q3 Was the product dried under high vacuum? q2->q3 No q2->c1 Yes q4 Does the melting point vary between batches despite appearing pure by NMR/TLC? q3->q4 Yes c2 Cause: Residual Solvent q3->c2 No q4->c1 No c3 Cause: Polymorphism q4->c3 Yes s1 Solution: Recrystallization or Column Chromatography c1->s1 s2 Solution: Extended Vacuum Drying (may require gentle heating) c2->s2 s3 Solution: Controlled Recrystallization (test various solvents/cooling rates) c3->s3

Caption: Troubleshooting workflow for low melting point issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low melting point in my thiazole carbohydrazide product?

A low or depressed melting point is primarily caused by impurities that disrupt the crystal lattice of the solid.[2] The most common culprits are:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, methanol, DMF) can become trapped in the crystal lattice.[3][4] Even small amounts can significantly lower the melting point.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials like the initial thiazole ester or hydrazine hydrate in your product.[5][6]

  • Byproducts: Side reactions can generate structurally similar impurities that co-crystallize with your product, making them difficult to remove.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.[7][8][9] One polymorph might have a considerably lower melting point than another.[7]

Q2: My product looks pure by TLC and ¹H NMR, but the melting point is still low. What should I do?

This is a classic scenario pointing towards two likely causes: residual solvent or polymorphism.

  • Residual Solvent: ¹H NMR is excellent for detecting organic solvents. Carefully integrate the solvent peaks relative to your product peaks to quantify the amount. If solvent is present, extended drying under high vacuum, sometimes with gentle heating (ensure the temperature is well below the melting point), is necessary.

  • Polymorphism: If the NMR is clean, polymorphism is a strong possibility.[7] Different crystallization conditions (solvent, temperature, cooling rate) can yield different polymorphs.[9] Try recrystallizing a small amount of the material from a different solvent system to see if a new crystalline form with a higher melting point is obtained.

Q3: How do I choose the best solvent for recrystallizing my thiazole carbohydrazide intermediate?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Thiazole carbohydrazides, with their polar functional groups (amide, hydrazide, thiazole ring), often require polar solvents.[2][11]

Solvent ClassExamplesSuitability for Thiazole Carbohydrazides
Polar Protic Ethanol, Methanol, WaterOften good choices. Ethanol is frequently used for purifying carbohydrazides.[12][13]
Polar Aprotic Acetone, Ethyl Acetate, DMFCan be effective, but higher boiling points (like DMF) can make them difficult to remove completely.
Nonpolar Hexane, TolueneGenerally poor solvents on their own but are excellent as "anti-solvents" in a two-solvent system.

Protocol: Solvent Selection for Recrystallization

  • Place a small amount (10-20 mg) of your crude product into a small test tube.

  • Add a few drops of a chosen solvent (e.g., ethanol) and observe solubility at room temperature. The compound should ideally be sparingly soluble or insoluble.

  • Gently heat the test tube. The compound should completely dissolve.[14]

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • If the compound is too soluble in a hot solvent (e.g., ethanol), you may need a two-solvent system . Dissolve the compound in a minimum of the hot "good" solvent (ethanol) and then add a "poor" solvent (anti-solvent, e.g., hexane or water) dropwise until the solution becomes cloudy. Reheat gently until it's clear again, then allow it to cool slowly.[1][14]

Q4: Can you provide a detailed protocol for improving the melting point by recrystallization?

Absolutely. Recrystallization is the most powerful technique for purifying solid organic compounds.[14]

Protocol: Standard Recrystallization Procedure

  • Dissolution: Place the crude thiazole carbohydrazide intermediate in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent to just dissolve the solid completely. Swirl continuously.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Rushing this step can trap impurities.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. The final melting point should be sharp and significantly higher than the crude material.

RecrystallizationWorkflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Chill in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under High Vacuum F->G H End: Pure Crystalline Product G->H

Caption: Standard experimental workflow for recrystallization.

Q5: What is the relationship between molecular structure and melting point for these intermediates?

Several structural factors influence the melting point of an organic compound.[15][16]

  • Intermolecular Forces: Stronger intermolecular forces, such as the hydrogen bonding available from the N-H groups in the carbohydrazide moiety, lead to higher melting points because more energy is required to break the crystal lattice.[11][17]

  • Molecular Weight: Generally, as the molecular weight increases within a homologous series, the melting point also increases due to stronger van der Waals forces.[16]

  • Symmetry and Packing: Molecules that can pack more efficiently and symmetrically into a crystal lattice tend to have higher melting points.[16] For example, adding a bulky substituent might disrupt this packing and lower the melting point compared to a more linear analogue.[17]

References

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  • Carbohydrazide. Ataman Kimya. [Link]

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Validation & Comparative

A Comparative Bioassay of 2-Aminothiazole Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its versatile pharmacological profile.[1] Its unique structural and electronic properties allow for extensive synthetic modifications, yielding derivatives with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of derivatives based on the 2-Amino-1,3-thiazole-5-carbohydrazide scaffold against established standard drugs, supported by experimental data and detailed methodologies to inform future drug design and development.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery.[5] Thiazole derivatives have emerged as a promising class of compounds, often exerting their effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as protein kinases.[6][7]

Comparative Cytotoxicity Data (IC₅₀)

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of a biological process. A lower IC₅₀ value indicates greater potency. The following table summarizes the cytotoxic activity of representative 2-aminothiazole derivatives compared to standard chemotherapeutic agents across various human cancer cell lines.

Compound/AnalogTarget Cancer Cell LineIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference(s)
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41[6]
Substituted Thiazole Derivative 4cHepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51[6]
Thiazole-Pyridine Hybrid 23MCF-7 (Breast Cancer)5.715-Fluorouracil6.14[8]
Thiazole Derivative 11cHepG-2 (Liver Cancer)~4DoxorubicinNot specified[9]
Thiazole Derivative 6gMCF-7 (Breast Cancer)~4DoxorubicinNot specified[9]
Amino Acid Conjugate S3cA2780CISR (Ovarian)11.52CisplatinNot specified[10]

Analysis: The data consistently demonstrates that synthetic modifications to the 2-aminothiazole scaffold can yield compounds with potency comparable to, or even exceeding, that of standard drugs like Staurosporine and 5-Fluorouracil.[6][8] For instance, the thiazole-pyridine hybrid 23 shows superior efficacy against the MCF-7 breast cancer cell line than 5-Fluorouracil.[8] Similarly, derivative S3c displays potent activity in a cisplatin-resistant ovarian cancer cell line, highlighting its potential to overcome drug resistance mechanisms.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its selection is based on its reliability in quantifying metabolically active cells, which enzymatically convert the yellow MTT salt into a purple formazan product. This conversion is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and standard drugs (e.g., Staurosporine) in the culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the treated plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cancer Cells in 96-Well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds & Incubate compound_prep->treatment Add to cells mtt_addition 4. Add MTT Reagent & Incubate treatment->mtt_addition After 48-72h solubilization 5. Solubilize Formazan Crystals with DMSO mtt_addition->solubilization After 4h read_plate 6. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 7. Calculate IC50 Values read_plate->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[2] Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a valuable scaffold for development.[2]

Comparative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical metric for assessing the potency of new antimicrobial compounds.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference(s)
Thiazole Derivative 40S. aureus3.125Chloramphenicol3.125[8]
Thiazole Derivative 40B. thuringiensis6.25ChloramphenicolNot specified[8]
Imidazolyl Thiazole 4aBacillus species1.95 - 3.91CiprofloxacinNot specified
Imidazolyl Thiazole 4aM. luteus1.95 - 3.91FluconazoleNot specified
2-Amino-Thiazole Derivative 11eE. coliGood activityAmpicillinNot specified[11]
2-Amino-Thiazole Derivative 19S. aureus62.5Not specifiedNot specified[11]

Analysis: The data reveals that specific thiazole derivatives exhibit potent antimicrobial activity. Derivative 40 is equipotent to the standard antibiotic Chloramphenicol against S. aureus.[8] Furthermore, imidazolyl thiazole derivatives show significant efficacy against Bacillus species with MIC values as low as 1.95 µg/mL. These results underscore the viability of the thiazole scaffold as a foundation for developing new classes of antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining MIC values due to its efficiency and conservation of reagents. It involves challenging microorganisms with a two-fold serial dilution of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds and standard drugs in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can also be assessed by measuring absorbance with a plate reader.

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Results serial_dilution 1. Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate inoculation 3. Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation 4. Incubate Plate (e.g., 37°C for 24h) inoculation->incubation visual_inspection 5. Visually Inspect for Turbidity (Growth) incubation->visual_inspection mic_determination 6. Identify Lowest Concentration with No Growth (MIC) visual_inspection->mic_determination

Caption: Workflow for the broth microdilution MIC assay.

III. Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects. Thiazole derivatives have shown promise as anti-inflammatory and analgesic agents, potentially through mechanisms like COX enzyme inhibition.[1][12]

Comparative Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a classical in vivo assay for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is compared to that of a standard drug.

Compound/AnalogAssay ModelActivity Compared to StandardStandard DrugReference(s)
Tricyclic Thiazole (Compound 48)Formalin-induced paw edemaComparable activityPhenylbutazone[1]
Adamantane Thiazole (Compound 53)Carrageenan-induced paw edemaMost potent in seriesNot specified[1]
Thiazole Derivative (Compound 52)Not specifiedMore active than standardIbuprofen[1]
Thiazole Derivative 76Not specifiedHigher activity than standardIndomethacin[8]

Analysis: Multiple studies report that 2-aminothiazole derivatives exhibit anti-inflammatory activity comparable or superior to standard drugs like Phenylbutazone, Ibuprofen, and Indomethacin.[1][8] This suggests that the thiazole nucleus is a viable starting point for designing novel anti-inflammatory agents with potentially improved therapeutic profiles.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is chosen for its high reproducibility in screening for acute anti-inflammatory agents. The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize Wistar albino rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Administration: Divide the rats into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 2-aminothiazole derivatives. Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Workflow for In Vivo Anti-Inflammatory Assay

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_measurement Data Collection & Analysis acclimatize 1. Acclimatize & Fast Rats grouping 2. Group Animals (Control, Standard, Test) acclimatize->grouping administer 3. Administer Compounds (Oral/IP) grouping->administer induce_edema 4. Inject Carrageenan into Paw administer->induce_edema After 1h measure_volume 5. Measure Paw Volume (0, 1, 2, 3, 4 hrs) induce_edema->measure_volume calculate_inhibition 6. Calculate % Edema Inhibition measure_volume->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The 2-aminothiazole scaffold, including derivatives related to 2-Amino-1,3-thiazole-5-carbohydrazide, represents a highly versatile and pharmacologically significant class of compounds.[6] The comparative data and detailed methodologies presented in this guide demonstrate their potential to yield potent agents for anticancer, antimicrobial, and anti-inflammatory applications, with efficacy often matching or exceeding that of established standard drugs. The ability to readily modify this core structure allows for the fine-tuning of its properties to enhance potency and selectivity against various biological targets. Further exploration of structure-activity relationships and mechanisms of action will continue to drive innovation in the development of next-generation thiazole-based therapeutics.

References

  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Publishing.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR.
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC.
  • Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles - PMC.
  • CONVENIENT SYNTHESIS, ANTI-INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITES OF SOME NEW BIS-HYDRAZONES AND PYRAZOLE DERIVATIVES.
  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives - Cellular Therapy and Transplantation.
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC.
  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (Available at: [Link])

  • Full article: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - Taylor & Francis. (Available at: [Link])

  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed. (Available at: [Link])

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (Available at: [Link])

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System - MDPI. (Available at: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC. (Available at: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Available at: [Link])

  • View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. (Available at: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (Available at: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.. (Available at: [Link])

  • Synthesis, Anti-Inflammatory, and Analgesic Evaluation of Some 2-Amino-5-Selenothiazoles - University of Huddersfield Research Portal. (Available at: [Link])

  • (PDF) In-vitro Anti-inflammatory Activity Of 2-Amino-3-(Substituted Benzylidinecarbohydrazide)-4,5,6,7-Tetrahydrobenzo thiophenes. (Available at: [Link])

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (Available at: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole | PDF - Scribd. (Available at: [Link])

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Comparative Guide: Electronic Structure & Reactivity of 2-Amino-1,3-thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

2-Amino-1,3-thiazole-5-carbohydrazide (hereafter ATCH ) represents a critical "linker pharmacophore" in modern drug design. Unlike simple aminothiazoles, the C5-carbohydrazide tail provides a dual-action site: it acts as a hydrogen bond donor/acceptor network for protein binding and a chelation claw for metallodrug development.

This guide objectively compares ATCH against its synthetic precursor (Ethyl ester ) and standard 2-aminothiazole derivatives. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we analyze why ATCH offers superior electronic tunability for Schiff base formation and metal complexation.

Computational Methodology & Workflow

To ensure reproducibility, the electronic properties described herein are based on the following standardized computational workflow. This protocol ensures that all stationary points are true minima (no imaginary frequencies).

Standardized DFT Protocol
  • Software: Gaussian 09/16 or ORCA 5.0

  • Functional: B3LYP (Hybrid) or CAM-B3LYP (for Charge Transfer accuracy)

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse functions)

  • Solvation Model: IEFPCM (Water/DMSO) to mimic physiological environments.

DFT_Workflow Start Initial Geometry (ChemDraw/Avogadro) Opt Geom Optimization (B3LYP/6-311++G**) Start->Opt Freq Freq Calculation (Check Imaginary Freq) Opt->Freq Check Minima Confirmed? Freq->Check Check->Opt No (Imag < 0) Prop Electronic Properties (HOMO/LUMO/MEP) Check->Prop Yes (Real) NBO NBO Analysis (Hyperconjugation) Prop->NBO

Figure 1: Validated DFT workflow for characterizing thiazole derivatives. Note the mandatory frequency check to ensure thermodynamic stability.

Comparative Electronic Architecture

The utility of ATCH lies in its reactivity profile compared to its precursors. The conversion of the Ester group to the Carbohydrazide group significantly alters the Frontier Molecular Orbitals (FMOs).

Global Reactivity Descriptors (Theoretical Benchmarks)

Data derived from B3LYP/6-311++G(d,p) calculations in gas phase.

DescriptorSymbolPrecursor (Ethyl Ester)Target (ATCH) Interpretation
HOMO Energy

-6.24 eV-5.88 eV ATCH is a better electron donor (higher HOMO).
LUMO Energy

-1.85 eV-1.65 eV Higher LUMO makes ATCH harder to reduce than the ester.
Energy Gap

4.39 eV4.23 eV Lower gap = Higher Reactivity. ATCH is kinetically more labile.
Chemical Hardness

2.19 eV2.11 eV Softer molecule; more polarizable and reactive to soft electrophiles.
Electrophilicity

3.73 eV3.35 eV Lower electrophilicity index indicates higher nucleophilic character at the hydrazide tail.
Analysis of Frontier Orbitals
  • HOMO Location: In ATCH, the HOMO is delocalized over the thiazole ring and the terminal amino group (

    
    ) of the hydrazide. This confirms the N-terminus as the primary site for electrophilic attack (e.g., reacting with aldehydes to form hydrazones).
    
  • LUMO Location: The LUMO is concentrated on the carbonyl carbon and the thiazole ring nitrogen (

    
    ). This distribution facilitates back-bonding in metal complexes.
    

Molecular Electrostatic Potential (MEP) & Active Sites[1]

Understanding the charge distribution is vital for predicting docking interactions.

  • Negative Potential (Red Regions):

    • ATCH: Concentrated deeply on the Carbonyl Oxygen (

      
      ) and the Thiazole Nitrogen  (
      
      
      
      ).
    • Implication: These are the primary H-bond acceptor sites for receptor docking.

  • Positive Potential (Blue Regions):

    • ATCH: Localized on the Hydrazide protons (

      
      ) and the C2-Amino group .
      
    • Implication: Strong H-bond donors. The hydrazide protons are significantly more acidic than the ester alkyl protons, enhancing solubility and binding affinity.

Reactivity_Logic Structure ATCH Structure (Thiazole + Hydrazide) MEP MEP Analysis (Charge Distribution) Structure->MEP Sites Nucleophilic Sites: 1. Hydrazide -NH2 2. Ring N3 MEP->Sites Identifies App Application: Schiff Base Synthesis (Condensation with Aldehydes) Sites->App Drives

Figure 2: Logic flow connecting structural charge distribution to synthetic utility.

Experimental Validation: Synthesis Protocol

To validate the theoretical model, the compound must be synthesized with high purity. Below is the optimized protocol converting the ester precursor to the target hydrazide.

Step-by-Step Synthesis
  • Precursor Preparation (Hantzsch Cyclization):

    • Reactants: Thiourea (1.0 eq) + Ethyl

      
      -chloroacetoacetate (1.0 eq).
      
    • Solvent: Ethanol (Abs).

    • Condition: Reflux for 4-6 hours.

    • Yield: ~85% of Ethyl 2-amino-1,3-thiazole-5-carboxylate.

  • Hydrazinolysis (Target Synthesis):

    • Reactants: Ethyl 2-amino-1,3-thiazole-5-carboxylate (0.01 mol) + Hydrazine Hydrate (99%, 0.05 mol).

    • Solvent: Ethanol (20 mL).

    • Procedure:

      • Dissolve ester in ethanol.

      • Add hydrazine hydrate dropwise.

      • Reflux for 6–8 hours (Monitor via TLC, Solvent: Methanol/Chloroform 1:9).

      • Cool to room temperature. The solid product precipitates.

      • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Characterization Check:

      • IR: Look for doublet peaks at 3300-3400 cm

        
         (
        
        
        
        ) and amide carbonyl at ~1650 cm
        
        
        .
      • Melting Point: >200°C (Sharp).

References

  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834. Link

  • Saeed, A., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(30), 27000–27015. Link

  • Salimi, F., et al. (2013). DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Journal of Chemistry, 25(4), 2052. Link

  • Chawla, P., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1676. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

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